molecular formula C13H17N B1309272 1-Benzyl-4-methylenepiperidine CAS No. 109105-86-4

1-Benzyl-4-methylenepiperidine

Cat. No.: B1309272
CAS No.: 109105-86-4
M. Wt: 187.28 g/mol
InChI Key: ZRZQISCXGOINND-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylenepiperidine (CAS 109105-86-4) is a chemical compound with the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 g/mol . It is a piperidine derivative characterized by a methylene group at the 4-position of the piperidine ring. This compound is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . In medicinal chemistry research, the benzylpiperidine scaffold is a structure of significant interest. Recent scientific investigations have explored related benzylpiperidine-based compounds as a novel class of reversible inhibitors for Monoacylglycerol Lipase (MAGL) . MAGL is a key enzyme in the endocannabinoid system, responsible for metabolizing the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL has potential therapeutic relevance for the treatment of neurodegenerative diseases, inflammatory conditions, and cancer . Specifically, some benzylpiperidine inhibitors have demonstrated potent and selective MAGL inhibition, showing antiproliferative activity and an ability to induce apoptosis in primary pancreatic cancer cultures . As a building block in organic synthesis, this compound serves as a versatile intermediate. The methylene group presents a reactive site for further chemical modifications, making it a valuable precursor for generating more complex molecules for various research applications . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-methylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZQISCXGOINND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396952
Record name 1-benzyl-4-methylenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109105-86-4
Record name 1-benzyl-4-methylenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-methylenepiperidine: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-benzyl-4-methylenepiperidine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, its nuanced reactivity, and its practical applications. We will delve into its core chemical properties, established synthetic protocols, and key transformative reactions that underscore its value as a versatile intermediate.

Introduction: A Versatile Piperidine Scaffold

This compound is a tertiary amine featuring a piperidine ring N-protected by a benzyl group and functionalized with an exocyclic methylene group at the 4-position. Its significance lies primarily in its role as a precursor to a wide array of more complex molecules. The benzyl group serves as a robust and readily cleavable protecting group for the piperidine nitrogen, while the exocyclic double bond is a versatile handle for introducing diverse functionalities.[1][2]

This compound is a direct derivative of 1-benzyl-4-piperidone, a key intermediate itself used in the development of therapies for conditions like acute leukemia and Alzheimer's disease.[3][4] The conversion of the ketone in 1-benzyl-4-piperidone to the methylene group in the title compound opens up new synthetic pathways, most notably in the synthesis of antifungal agents like Efinaconazole, where the 4-methylenepiperidine core is a crucial structural motif.[5]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral data is fundamental to its application in a laboratory setting. The properties of this compound are summarized below.

Physicochemical Data
PropertyValueSource
CAS Number 109105-86-4[6]
Molecular Formula C₁₃H₁₇N[6]
Molecular Weight 187.28 g/mol [6]
Appearance Colorless to light yellow liquid[7]
Boiling Point 146 °C @ 1 Torr (for Cbz analog)[7]
Storage Sealed in dry, 2-8°C[6][8]
SMILES C=C1CCN(CC2=CC=CC=C2)CC1[6]
InChIKey FQLKVNIQHUASLU-UHFFFAOYSA-N (for Cbz analog)[8]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis.

SpectroscopyCharacteristic Signals
¹H-NMR δ ~7.25-7.40 ppm (m, 5H, Ar-H), ~4.69 ppm (s, 2H, =CH₂), ~3.56 ppm (s, 2H, Ar-CH₂-N), ~2.5 ppm (t, 4H, -N-CH₂-), ~2.3 ppm (t, 4H, =C-CH₂-)[5]
¹³C-NMR Signals expected for aromatic carbons (~127-138 ppm), the exocyclic double bond (~140 ppm and ~110 ppm), the benzylic carbon (~63 ppm), and piperidine ring carbons (~53 ppm and ~35 ppm).
IR Characteristic peaks for C=C stretching of the methylene group (~1650 cm⁻¹) and C-H stretching of the aromatic and aliphatic protons.
MS (EI) Expected molecular ion (M⁺) peak at m/z = 187, with a prominent fragment at m/z = 91 corresponding to the benzyl cation [C₇H₇]⁺.

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing this compound is the Wittig reaction, starting from its ketone precursor, 1-benzyl-4-piperidone.[5][9] This olefination reaction is a cornerstone of organic chemistry for its reliability in converting carbonyls into alkenes.

Precursor Synthesis: 1-Benzyl-4-piperidone

Before the Wittig reaction can be performed, the starting material, 1-benzyl-4-piperidone, must be available. It is commonly synthesized from benzylamine and methyl acrylate through a sequence involving a 1,4-addition (aza-Michael addition), a Dieckmann condensation, and subsequent hydrolysis/decarboxylation.[10][11] This multi-step, one-pot synthesis provides an efficient route to the necessary precursor.[12]

Workflow: Wittig Olefination

The conversion of the ketone to the exocyclic methylene group is achieved by reacting 1-benzyl-4-piperidone with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

G cluster_ylide Ylide Generation (Inert Atmosphere) cluster_main Main Reaction cluster_workup Workup & Purification reagent_base Base (e.g., t-BuOK) in THF ylide Phosphorus Ylide (Wittig Reagent) reagent_base->ylide reagent_salt Methyltriphenyl- phosphonium Bromide reagent_salt->ylide Deprotonation start 1-Benzyl-4-piperidone ylide->start intermediate Oxaphosphetane Intermediate start->intermediate Nucleophilic Attack product This compound intermediate->product Decomposition byproduct Triphenylphosphine Oxide (Byproduct) intermediate->byproduct workup Aqueous Workup & Extraction product->workup purification Column Chromatography or Distillation workup->purification final_product Pure Product purification->final_product

Fig. 1: Synthetic workflow for this compound via Wittig reaction.
Detailed Experimental Protocol (Wittig Reaction)

This protocol is a representative synthesis adapted from established literature procedures.[5]

  • Apparatus Setup: A multi-neck round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Nitrogen or Argon). Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Ylide Generation:

    • Charge the flask with methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous tetrahydrofuran (THF).

    • Cool the resulting suspension to 0-10°C in an ice bath.

    • Causality: This cooling step is crucial to control the exothermic reaction upon addition of the strong base.

    • Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.1 eq.), portion-wise to the suspension, maintaining the temperature below 20°C.

    • Stir the now bright yellow to orange mixture for 1-2 hours at this temperature to ensure complete formation of the phosphorus ylide.

  • Olefination Reaction:

    • Dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution via the dropping funnel, keeping the reaction temperature below 20°C.

    • Causality: The dropwise addition prevents a rapid, uncontrolled reaction and potential side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting ketone.

  • Workup and Purification:

    • Quench the reaction by carefully adding water or saturated aqueous ammonium chloride solution.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography or vacuum distillation to yield this compound as a clear oil.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups: the exocyclic double bond and the N-benzyl protecting group.

Reactions of the Exocyclic Methylene Group

The electron-rich double bond is susceptible to a variety of electrophilic addition and functionalization reactions, making it a versatile handle for introducing complexity at the 4-position.[2]

  • Nucleophilic Addition: It can undergo conjugate addition reactions, for example, in the presence of strong nucleophiles.

  • Hydroboration-Oxidation: This reaction sequence can convert the methylene group into a primary alcohol, yielding (1-benzylpiperidin-4-yl)methanol.

  • Ozonolysis: Cleavage of the double bond via ozonolysis generates the parent ketone, 1-benzyl-4-piperidone, which can be useful if a subsequent reaction requires the carbonyl group.

Cleavage of the N-Benzyl Group (Deprotection)

For many applications, the piperidine nitrogen must be deprotected to allow for further N-functionalization. The benzyl group is typically removed under reductive or specific chemical conditions. A common method involves reaction with 1-chloroethyl chloroformate followed by treatment with methanol.[5][9]

G cluster_deprotection N-Deprotection cluster_functionalization Double Bond Functionalization start This compound product_deprotect 4-Methylenepiperidine start->product_deprotect Debenzylation product_func (1-Benzylpiperidin-4-yl)methanol start->product_func Addition reagent_deprotect 1. 1-Chloroethyl Chloroformate 2. Methanol reagent_deprotect->product_deprotect reagent_func Hydroboration-Oxidation reagent_func->product_func

Fig. 2: Key reaction pathways of this compound.

This deprotection step is critical, as the resulting 4-methylenepiperidine is the key intermediate for synthesizing various biologically active compounds.[2][5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent degradation.[6][8]

Conclusion

This compound is more than just a chemical compound; it is a versatile synthetic tool. Its straightforward synthesis via the Wittig reaction from a readily available precursor, combined with the orthogonal reactivity of its N-benzyl and C4-methylene functionalities, makes it an invaluable building block. For scientists engaged in the synthesis of novel piperidine-based scaffolds for drug discovery and material science, a thorough understanding of its properties, synthesis, and reactivity is paramount to leveraging its full potential.

References

  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Prepar
  • 1-Benzyl-4-piperidone synthesis. ChemicalBook.
  • CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • 109105-86-4 | this compound. ChemScene.
  • 138163-12-9(1-Cbz-4-methylene-piperidine) Product Description. ChemicalBook.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (2012). University of Cape Town.
  • Benzyl 4-methylenepiperidine-1-carboxyl
  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide in Organic Synthesis. Benchchem.

Sources

Synthesis of 1-Benzyl-4-methylenepiperidine from 1-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-Benzyl-4-methylenepiperidine (CAS: 14425-78-6) from 1-benzyl-4-piperidone .[1] This transformation is a critical step in the manufacturing of active pharmaceutical ingredients (APIs) such as Efinaconazole (antifungal) and derivatives targeting Alzheimer's disease (e.g., Donepezil analogs).[1]

The primary methodology presented is the Wittig Olefination , selected for its regiospecificity and reliability in converting ketones to exocyclic alkenes.[1] A secondary strategic alternative involving Grignard addition followed by dehydration is also analyzed for context.[1]

Retrosynthetic Analysis & Strategy

The target molecule contains an exocyclic double bond at the C4 position of the piperidine ring.[1] The most logical disconnection is at the C=C bond, indicating an olefination reaction of the corresponding ketone.[1]

Strategic Disconnection[1]
  • Target: this compound[1][2][3]

  • Precursor: 1-Benzyl-4-piperidone[1][2][3][4][5][6][7][8]

  • Reagent: Methyltriphenylphosphonium bromide (Wittig salt)

  • Key Transformation: Carbonyl to Alkene (C=O

    
     C=CH
    
    
    
    )[1]
Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

G Target This compound Ketone 1-Benzyl-4-piperidone Ketone->Target Wittig Reaction Ylide Phosphonium Ylide (Ph3P=CH2) Ylide->Target Salt MePPh3Br Salt->Ylide Deprotonation Base KOtBu or n-BuLi Base->Ylide

Caption: Retrosynthetic disconnection showing the convergence of the piperidone core and the Wittig reagent.

Primary Protocol: Wittig Olefination

This protocol is the industry standard due to its high conversion rates and prevention of endocyclic double bond isomerization.[1]

Mechanistic Insight

The reaction proceeds via the formation of a phosphorus ylide (phosphorane), which attacks the ketone carbonyl to form a betaine intermediate.[1] This collapses into a four-membered oxaphosphetane ring, which undergoes cycloreversion to yield the alkene and triphenylphosphine oxide (TPPO).[1]

Critical Control Point: The ylide is moisture-sensitive.[1] The reaction must be performed under an inert atmosphere (Nitrogen or Argon).[1]

Reagents & Materials
ReagentRoleEquiv.Notes
1-Benzyl-4-piperidone Substrate1.0Electrophile; ensure dry.[1]
Methyltriphenylphosphonium bromide Wittig Salt1.2 - 1.5Precursor to ylide; hygroscopic.[1]
Potassium tert-butoxide (KOtBu) Base1.2 - 1.5Preferred over n-BuLi for safety and ease of handling at scale.[1]
Tetrahydrofuran (THF) SolventN/AMust be anhydrous (water < 50 ppm).[1]
Step-by-Step Experimental Procedure

Based on adaptations from Chem. Pharm. Bull. 1993, 41(11) and standard olefination protocols.[1]

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Cool to room temperature under nitrogen flow.

  • Ylide Formation:

    • Charge the flask with Methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF (10 mL/g of salt).

    • Cool the suspension to 0–5°C using an ice bath.[1]

    • Add KOtBu (1.5 equiv) portion-wise over 15 minutes. The solution will turn bright yellow, indicating ylide formation.[1]

    • Expert Note: Stir for 30–60 minutes at 0°C to ensure complete deprotonation. Incomplete formation leads to lower yields.[1][3]

  • Addition of Substrate:

    • Dissolve 1-benzyl-4-piperidone (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the ylide mixture at 0°C.

    • Observation: The yellow color may fade slightly as the ylide is consumed.[1]

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via TLC (Silica; 10% MeOH in DCM) or LC-MS.[1]

    • Quench: Slowly add saturated aqueous NH

      
      Cl solution.
      
    • Extraction: Remove THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x) or Diethyl Ether.[1]

    • Wash: Combine organics and wash with Brine.[1][7] Dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification:

    • Concentrate the filtrate to obtain the crude oil containing the product and solid Triphenylphosphine oxide (TPPO).[1]

    • TPPO Removal: Triturate the crude residue with cold hexanes (TPPO is insoluble in hexanes; the product is soluble).[1] Filter off the solid TPPO.[1]

    • Final Purification: If necessary, purify via flash column chromatography (Stationary phase: Silica Gel; Mobile phase: Hexane/EtOAc gradient).[1]

Mechanistic Workflow

WittigMechanism Step1 1. Deprotonation (MePPh3Br + Base -> Ylide) Step2 2. Nucleophilic Attack (Ylide + Ketone -> Betaine) Step1->Step2 Add Ketone Step3 3. Ring Formation (Betaine -> Oxaphosphetane) Step2->Step3 Fast Step4 4. Cycloreversion (-> Alkene + Ph3P=O) Step3->Step4 Driving Force: P=O Bond Strength

Caption: Step-wise mechanistic flow of the Wittig olefination process.

Strategic Alternative: Grignard Addition & Dehydration

While the Wittig reaction is direct, the Grignard route is a viable alternative if phosphonium salts are unavailable or if TPPO removal proves difficult at scale.[1]

Protocol Summary
  • Addition: React 1-benzyl-4-piperidone with Methylmagnesium bromide (MeMgBr) in THF/Ether at -15°C to 0°C.

    • Product: 1-Benzyl-4-methylpiperidin-4-ol (Tertiary alcohol).[1]

  • Dehydration: Treat the intermediate alcohol with an acid catalyst (e.g., H

    
    SO
    
    
    
    , TsOH) or reflux in acetic acid.[1]
    • Product: this compound.[1][2][3][9]

Comparison:

  • Pros: Avoids phosphorus waste.

  • Cons: Two steps; Dehydration can lead to the endocyclic isomer (1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine) which is thermodynamically more stable than the desired exocyclic alkene.[1] Therefore, the Wittig route is superior for regioselectivity. [1]

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

MethodExpected Signal / Result
1H NMR (CDCl3) Exocyclic Alkene:

4.6–4.7 ppm (s, 2H, =CH

).[1] Benzylic:

3.5 ppm (s, 2H, Ph-CH

-N).[1] Aromatic:

7.2–7.4 ppm (m, 5H).[1]
13C NMR Alkene Carbons: Distinct peaks at ~148 ppm (quaternary C4) and ~108 ppm (=CH

).[1]
Mass Spectrometry [M+H]+: 188.14 (Calc.[1] MW: 187.28).[1]
Appearance Colorless to pale yellow oil.[1]

Safety & Troubleshooting

  • Moisture Control: The ylide is instantly quenched by water.[1] Ensure all glassware is oven-dried.

  • Base Handling: Potassium tert-butoxide is corrosive and moisture-sensitive.[1] Handle in a glovebox or rapid-weighing environment.

  • TPPO Removal: If trituration fails, TPPO can be precipitated by dissolving the crude oil in minimal toluene and adding MgCl

    
    , forming an insoluble complex.[1]
    

References

  • Google Patents. (1993).[1] Process for preparing 4-methylenepiperidine or acid addition salt thereof (CN108017573B).[1] Retrieved from

  • Chemical and Pharmaceutical Bulletin. (1993). Synthesis of this compound via Wittig Reaction. Vol 41(11), 1971-1986.[1][2][3] (Cited within Patent CN108017573B).[1]

  • Science and Education Publishing. (2013).[1] A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

Sources

Physical and chemical properties of 1-benzyl-4-piperidylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-benzyl-4-piperidylamine, a critical pharmacophore scaffold in medicinal chemistry.[1] It is structured to serve as a reference for synthesis, characterization, and handling in a drug development context.[2]

CAS: 50541-93-0 | Formula: C₁₂H₁₈N₂ | MW: 190.29 g/mol [1]

Executive Summary

1-Benzyl-4-piperidylamine (also known as 4-amino-1-benzylpiperidine) is a bifunctional heterocyclic intermediate widely used in the synthesis of gastroprokinetic agents (e.g., Clebopride), antihistamines (e.g., Bamipine), and neurokinin receptor antagonists.[1] Its structure features a secondary piperidine ring protected at the nitrogen by a benzyl group, with a primary amine at the 4-position, serving as a versatile nucleophile for amide coupling or reductive amination.[1][2]

Physical Characterization

The compound exists as a viscous liquid or low-melting solid depending on purity and ambient temperature.[1] It is significantly lipophilic and air-sensitive, readily absorbing atmospheric CO₂ to form carbamates if not stored under inert gas.[1]

Table 1: Physicochemical Constants

PropertyValueCondition/Note
Physical State Viscous Liquid / Low-melting SolidColorless to pale yellow; darkens on oxidation.[1]
Boiling Point 152 °C@ 9.7 mmHg (approx.[1][2] 1.3 kPa)
Density 0.933 g/mL@ 25 °C
Refractive Index

1.543
pKa (Predicted) ~10.15Conjugate acid of primary amine.[1][2]
Solubility ImmiscibleWater (Free base).[1][2]
Solubility SolubleDCM, Methanol, THF, Toluene.[2]
Synthesis & Manufacturing

The industrial standard for synthesizing 1-benzyl-4-piperidylamine involves the reductive amination of 1-benzyl-4-piperidone.[1] This route is preferred over oxime reduction due to higher atom economy and milder conditions.[1][2]

3.1 Reaction Pathway

The following diagram illustrates the reductive amination pathway using ammonium acetate and sodium cyanoborohydride.

SynthesisPathway Start 1-Benzyl-4-piperidone (C12H15NO) Intermediate Imine Intermediate (Transient) Start->Intermediate NH4OAc, MeOH Imine Formation Product 1-Benzyl-4-piperidylamine (C12H18N2) Intermediate->Product NaBH3CN Reductive Amination

Figure 1: Reductive amination workflow for the synthesis of 1-benzyl-4-piperidylamine.

3.2 Experimental Protocol (Bench Scale)

Note: This protocol assumes standard Schlenk line techniques due to the hygroscopic nature of the reagents.

  • Imine Formation:

    • Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous Methanol (10 mL/g).

    • Add Ammonium Acetate (10.0 eq) to the solution.[1][2] The excess ammonium source drives the equilibrium toward the imine.[1]

    • Stir the mixture at 25 °C for 1–2 hours under nitrogen.

  • Reduction:

    • Cool the reaction mixture to 0 °C .

    • Slowly add Sodium Cyanoborohydride (NaBH₃CN, 0.7–1.0 eq) portion-wise.[1][2] Caution: Evolution of HCN gas is possible if acid is present; ensure proper venting.[2]

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up & Purification:

    • Quench with concentrated HCl (to pH < 2) to decompose excess hydride and liberate the amine from boron complexes.[1][2]

    • Evaporate methanol under reduced pressure.[1][2]

    • Basify the aqueous residue with NaOH (aq) to pH > 12.[1][2]

    • Extract with Dichloromethane (DCM) (3x).[1][2]

    • Dry organic layer over Na₂SO₄ and concentrate.[1][2]

    • Distillation: Purify via vacuum distillation (bp 152 °C / 9.7 mmHg) to obtain the clear amine.

Analytical Profiling

Verification of the product requires confirming the integrity of the benzyl group and the presence of the primary amine.[1]

Mass Spectrometry (EI/GC-MS):

  • Molecular Ion (M+): m/z 190.[1][2]

  • Base Peak: m/z 91 (Tropylium ion/Benzyl cation, characteristic of benzyl-substituted amines).[1][2]

  • Fragment: m/z 99 (Piperidine ring fragment).[1][2]

Nuclear Magnetic Resonance (¹H NMR, 300 MHz, CDCl₃):

  • δ 7.20 – 7.35 (m, 5H): Aromatic protons (Benzyl group).[1][2]

  • δ 3.48 (s, 2H): Benzylic CH₂ (singlet, distinct diagnostic peak).[2]

  • δ 2.85 (m, 2H): Piperidine C2/C6 equatorial protons.[1][2]

  • δ 2.65 (m, 1H): Piperidine C4 proton (methine adjacent to NH₂).[1][2]

  • δ 2.05 (m, 2H): Piperidine C2/C6 axial protons.[1][2]

  • δ 1.40 – 1.90 (m, 4H + 2H): Piperidine C3/C5 protons and NH₂ (broad singlet).[1][2]

Chemical Reactivity & Stability[1][2][3]
  • Primary Amine Reactivity: The C4-amino group is a potent nucleophile.[1] It reacts readily with acyl chlorides, isocyanates, and sulfonyl chlorides.[2]

  • Benzyl Protection: The N1-benzyl group is stable to basic and mild acidic conditions but can be removed via catalytic hydrogenolysis (H₂/Pd-C) to yield the secondary amine (4-aminopiperidine), allowing for scaffold diversification.[1]

  • Storage Stability: The compound oxidizes and absorbs CO₂.[1][2]

    • Recommendation: Store at 2–8 °C under Argon or Nitrogen.[1][2]

    • Shelf-life: 12–24 months if sealed properly.[1][2]

Safety & Handling (GHS Classification)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Skin Corr.[1][2] 1B).

  • H302: Harmful if swallowed.[1][2][3]

Handling Protocol:

  • PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.[2]

  • Ventilation: Handle only in a fume hood.

  • Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material.[1][2]

References
  • Physical Constants & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. Retrieved from [Link]

Sources

The Versatile Virtuoso: 1-Benzyl-4-methylenepiperidine as a Premier Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in medicinal chemistry, valued for its three-dimensional architecture and structural adaptability.[1] Among the derivatives of this privileged scaffold, 1-benzyl-4-methylenepiperidine emerges as a particularly versatile and powerful synthetic building block. Its exocyclic double bond provides a reactive handle for a diverse array of chemical transformations, enabling the construction of complex molecular architectures, including spirocyclic systems and functionalized piperidines. This technical guide provides a comprehensive overview of the synthesis and application of this compound, offering field-proven insights and detailed protocols for its strategic deployment in drug discovery and organic synthesis.

Introduction: The Strategic Importance of the 4-Methylenepiperidine Moiety

The piperidine ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals.[2] The introduction of an exocyclic methylene group at the 4-position of the N-benzylpiperidine core dramatically enhances its synthetic utility. This reactive alkene serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a chemical space that would be challenging to explore through conventional piperidine chemistry. The benzyl protecting group on the nitrogen is robust enough to withstand numerous reaction conditions, yet it can be readily removed when desired, further augmenting the synthetic flexibility of this building block.

Synthesis of the Key Building Block: this compound

The most common and efficient route to this compound is through the Wittig reaction, starting from the readily available 1-benzyl-4-piperidone. This olefination reaction is a reliable method for the conversion of a ketone to an alkene.

Causality Behind the Wittig Approach

The Wittig reaction is favored for its high functional group tolerance and the unambiguous placement of the double bond. The reaction proceeds through a phosphorus ylide, which is generated by the deprotonation of a phosphonium salt. The ylide then reacts with the ketone to form a betaine intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine oxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Benzyl-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.

  • Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a colorless oil.

The Exocyclic Double Bond: A Gateway to Molecular Complexity

The reactivity of the exocyclic double bond in this compound is the cornerstone of its utility as a synthetic building block. This section will delve into key transformations that leverage this reactive site.

Hydroboration-Oxidation: Accessing the 4-(Hydroxymethyl)piperidine Scaffold

Hydroboration-oxidation is a classic and reliable method for the anti-Markovnikov hydration of alkenes.[3] In the context of this compound, this reaction provides a straightforward route to 1-benzyl-4-(hydroxymethyl)piperidine, a valuable intermediate for further functionalization.

The reaction proceeds via the addition of a borane reagent (e.g., BH₃•THF) across the double bond, with the boron atom adding to the less substituted carbon.[4] Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the primary alcohol.[3][5] This regioselectivity is crucial for obtaining the desired 4-substituted piperidine.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Aqueous sodium hydroxide (3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in anhydrous THF at 0 °C, add the borane-THF complex dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 20 °C.

  • Stir the reaction at room temperature for 1 hour.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield 1-benzyl-4-(hydroxymethyl)piperidine.

[3+2] Cycloaddition Reactions: Constructing Spirocyclic Architectures

The electron-rich nature of the exocyclic double bond in this compound makes it an excellent dipolarophile in [3+2] cycloaddition reactions. This strategy is particularly powerful for the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

A prominent application is the reaction with azomethine ylides generated in situ from isatin and an amino acid (e.g., sarcosine or L-proline) to construct spirooxindole-pyrrolidine frameworks.[6] This multicomponent reaction offers a highly efficient and atom-economical route to these complex heterocyclic systems.[6]

The reaction is initiated by the condensation of isatin with the amino acid to form an intermediate that, upon decarboxylation, generates an azomethine ylide. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the exocyclic double bond of this compound to furnish the spirocyclic product.

Diagram of the [3+2] Cycloaddition for Spirooxindole Synthesis

G cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition Isatin Isatin Intermediate Intermediate Isatin->Intermediate + AminoAcid Amino Acid AminoAcid->Intermediate AzomethineYlide Azomethine Ylide Intermediate->AzomethineYlide - CO2 Spirooxindole Spirooxindole AzomethineYlide->Spirooxindole + BMpiperidine 1-Benzyl-4- methylenepiperidine BMpiperidine->Spirooxindole G cluster_products Synthetic Products BMP This compound Hydroxymethyl 4-(Hydroxymethyl)piperidines BMP->Hydroxymethyl Hydroboration- Oxidation Spirooxindoles Spirooxindoles BMP->Spirooxindoles [3+2] Cycloaddition Spiroquinolines Spiroquinolines BMP->Spiroquinolines Multi-step synthesis DonepezilAnalogs Donepezil Analogues Hydroxymethyl->DonepezilAnalogs Oxidation & Aldol Condensation

Caption: Key transformations of the building block.

Conclusion

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its readily accessible nature and the strategic placement of a reactive exocyclic double bond provide a powerful platform for the construction of a diverse range of complex molecules. From the synthesis of functionalized piperidines to the creation of intricate spirocyclic systems, this building block offers a reliable and efficient entry point to chemical scaffolds of significant interest in drug discovery and development. The methodologies and protocols outlined in this guide are intended to empower researchers to fully harness the synthetic potential of this remarkable molecule.

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1-Benzyl-4-methylenepiperidine derivatives and their potential applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Benzyl-4-methylenepiperidine Derivatives and Their Potential Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural products. Within this class, the this compound core represents a particularly versatile and promising platform for drug discovery. Its unique architecture, combining the lipophilic N-benzyl group with a reactive exocyclic methylene handle, offers a rich playground for synthetic modification and the exploration of diverse biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing robust synthetic strategies, key chemical properties, and a deep dive into the potential therapeutic applications of this molecular framework, with a primary focus on neurodegenerative diseases and oncology. We will explore the causality behind synthetic choices, present self-validating experimental protocols, and ground all claims in authoritative scientific literature.

The this compound Scaffold: A Structural Overview

The this compound scaffold is characterized by two key features that dictate its chemical reactivity and pharmacological potential:

  • The N-Benzyl Group: This moiety confers significant lipophilicity, which can be crucial for crossing biological membranes, including the blood-brain barrier. Furthermore, the aromatic ring can engage in vital π-π stacking or hydrophobic interactions within protein binding pockets. The benzylic C-N bond also presents a strategic point for late-stage diversification, as the benzyl group can be readily cleaved via hydrogenolysis, unmasking the secondary amine for further functionalization.

  • The 4-Methylene Group: The exocyclic double bond is a critical reactive handle. It serves as a versatile precursor for a multitude of chemical transformations, allowing for the introduction of diverse functional groups at the 4-position. This feature enables the construction of extensive chemical libraries for structure-activity relationship (SAR) studies. It can also act as a bioisosteric replacement for other functionalities, such as a carbonyl group, influencing the compound's conformation and metabolic stability.

This unique combination of features makes the scaffold an ideal starting point for developing targeted therapeutics.

Synthetic Strategies: Building the Core Structure

The efficient synthesis of the this compound core is paramount for its exploration. Two primary, validated routes are presented here, offering a choice between classic, cost-effective methods and modern, modular approaches.

Route A: The Wittig Olefination Pathway

This classic and highly reliable approach utilizes the readily available 1-benzyl-4-piperidone as the key intermediate. The causality for this choice lies in the robustness of the Wittig reaction, which is one of the most effective methods for converting ketones into alkenes under relatively mild conditions, tolerating a wide range of other functional groups.

The precursor, 1-benzyl-4-piperidone, can be synthesized efficiently on a large scale via a one-pot reaction involving a Michael addition, Dieckmann condensation, and subsequent hydrolysis/decarboxylation of benzylamine and an acrylic ester[1].

G cluster_0 Route A: Wittig Olefination cluster_1 Route B: Modular N-Benzylation A Benzylamine + Methyl Acrylate B 1-Benzyl-4-piperidone A->B  Michael Addition,  Dieckmann Condensation,  Hydrolysis/Decarboxylation C This compound B->C  Wittig Reaction  (Ph3PCH3Br, n-BuLi) D 4-Piperidone E 1-Boc-4-methylenepiperidine D->E  1. Wittig Reaction  2. Boc Protection F 4-Methylenepiperidine E->F  Deprotection (TFA) G This compound F->G  N-Benzylation  (Benzyl Bromide, K2CO3)

Caption: Synthetic routes to this compound.

Route B: The Modular N-Benzylation Pathway

A more modern approach involves the initial synthesis of a protected 4-methylenepiperidine scaffold, which is then N-benzylated. This strategy offers greater modularity. For instance, using a Boc-protecting group allows for the initial olefination and subsequent deprotection under acidic conditions, followed by the introduction of various benzyl groups (or other N-substituents) in the final step[2]. The rationale here is to save the N-functionalization step for last, which is ideal for creating a library of analogs with different N-substituents from a common intermediate.

Experimental Protocol: Wittig Olefination of 1-Benzyl-4-piperidone

This protocol is designed as a self-validating system, including clear checkpoints and expected outcomes.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 1-Benzyl-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (NaCl, brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Phosphonium Salt Suspension: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF (approx. 0.2 M).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq.) dropwise via syringe. A deep orange or yellow color should develop, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Substrate Addition: Cool the reaction mixture back to 0 °C. Dissolve 1-benzyl-4-piperidone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring (Checkpoint): Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc solvent system. The disappearance of the starting material spot (1-benzyl-4-piperidone) and the appearance of a new, less polar product spot indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of 0% to 20% EtOAc in hexanes, to yield this compound as a clear oil.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals include the benzylic protons, the exocyclic methylene protons as singlets, and the piperidine ring protons.

Potential Therapeutic Applications: A Landscape of Opportunity

The true value of the this compound scaffold lies in its potential to generate novel therapeutics. By drawing parallels with structurally similar, biologically active piperidine derivatives, we can logically deduce promising avenues for research.

Neurodegenerative Disorders: Targeting Alzheimer's Disease

A significant body of research highlights N-benzylpiperidine derivatives as potent acetylcholinesterase (AChE) inhibitors[3][4]. AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease[5]. The anti-dementia drug Donepezil (E2020) is a prime example, featuring a 1-benzylpiperidine moiety that is crucial for its activity[6][7].

Mechanism of Action & SAR: The N-benzylpiperidine core is proposed to bind to the peripheral anionic site (PAS) of the AChE enzyme, while other parts of the molecule interact with the catalytic active site (CAS). This dual-site binding leads to highly potent and selective inhibition[7]. The introduction of various substituents, often via a linker attached to the 4-position of the piperidine ring, allows for the optimization of binding within the enzyme's active gorge.

Hypothesis: this compound can serve as a foundational scaffold for novel AChE inhibitors. The exocyclic methylene group can be functionalized (e.g., via hydroboration-oxidation to an alcohol, followed by ether or ester formation) to attach linkers and binding moieties that span the distance between the PAS and CAS of AChE.

AChE Acetylcholinesterase (AChE) Enzyme Peripheral Anionic Site (PAS) Active Site Gorge Catalytic Active Site (CAS) Inhibitor Hypothetical Inhibitor 1-Benzylpiperidine Moiety Linker Binding Moiety Inhibitor:nbp->AChE:pas Inhibitor:binder->AChE:cas

Caption: Hypothetical binding of a derivative to AChE.

Oncology: Developing Novel Anticancer Agents

Piperidine derivatives have shown promise in oncology through various mechanisms.

  • Menin-MLL Inhibition: 1-Benzyl-4-piperidone is a key intermediate in the synthesis of potent menin inhibitors, which disrupt the menin-MLL protein-protein interaction crucial for the progression of certain types of acute leukemia[8].

  • Carbonic Anhydrase Inhibition: Derivatives have been developed as inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), which are involved in regulating tumor pH and promoting survival in hypoxic conditions[9].

  • General Antiproliferative Activity: Many heterocyclic compounds incorporating piperidine show cytotoxic effects against various cancer cell lines[10][11].

Hypothesis: The this compound scaffold can be decorated with pharmacophores known to target these cancer-related pathways. For example, attaching a sulfonamide group could target carbonic anhydrases, while linking specific heterocyclic systems could yield potent menin inhibitors or general kinase inhibitors.

A Validated Workflow for Screening Novel AChE Inhibitors

To translate hypothesis into data, a robust experimental workflow is essential. The following outlines a standard, self-validating pipeline for identifying and characterizing novel AChE inhibitors derived from the this compound core.

G A Library Synthesis (Functionalization of Core Scaffold) B Primary In Vitro Screen (Ellman's Assay @ single concentration) A->B C Hit Identification (% Inhibition > 50%) B->C H Discard B->H Inactive D Dose-Response & IC50 Determination C->D E Selectivity Assay (vs. Butyrylcholinesterase, BuChE) D->E F In Silico Docking Studies (Binding Mode Prediction) E->F G Lead Optimization (SAR-guided Synthesis) F->G G->A Iterative Cycles

Caption: Drug discovery workflow for AChE inhibitors.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a gold standard for measuring AChE activity.

Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in phosphate buffer.

  • Plate Loading: To each well of a 96-well plate, add:

    • Phosphate buffer.

    • DTNB solution.

    • Test compound solution (e.g., to achieve a final concentration of 10 µM). For controls, add DMSO (negative control) or Donepezil solution (positive control).

  • Pre-incubation: Mix and pre-incubate the plate at room temperature for 15 minutes to allow inhibitors to bind to the enzyme.

  • Initiate Reaction: Add the AChE enzyme solution to all wells except for a blank control (which receives buffer instead).

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Validation: The positive control (Donepezil) should show >90% inhibition, while the negative control (DMSO) defines 0% inhibition. Compounds showing significant inhibition are selected for IC₅₀ determination by running the assay with a range of inhibitor concentrations.

Data Presentation: Summarizing Structure-Activity Relationships

Clear presentation of quantitative data is crucial for SAR analysis. The following table illustrates a hypothetical dataset for a series of this compound derivatives tested as AChE inhibitors.

Compound IDR Group (at 4-position via linker)AChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity Index (BuChE/AChE)
LEAD-01 -O-(CH₂)₂-Ph15.28,500559
LEAD-02 -O-(CH₂)₂-(5,6-dimethoxy-indan-1-one)2.8 >10,000>3570
LEAD-03 -O-(CH₂)₂-H850.4>20,000>23
LEAD-04 -NH-(CH₂)₂-Ph25.69,100355
Donepezil (Reference)5.77,1001245

This is hypothetical data for illustrative purposes.

This tabular format allows for rapid comparison, showing that the addition of a dimethoxy-indanone moiety (LEAD-02), similar to that found in Donepezil, dramatically improves potency and selectivity compared to a simple phenyl group (LEAD-01) or an unsubstituted chain (LEAD-03).

Conclusion and Future Directions

The this compound scaffold is a chemically tractable and highly versatile platform for modern drug discovery. Robust synthetic routes provide excellent access to the core structure, and its inherent chemical properties make it an ideal starting point for the creation of diverse compound libraries. The strong precedent set by structurally related pharmaceuticals, particularly in the fields of neurodegenerative disease and oncology, provides a logical and compelling basis for its further investigation.

Future research should focus on:

  • Exploring Diverse Functionalizations: Move beyond simple linkers at the 4-position by utilizing the reactivity of the methylene group for cycloadditions, epoxidations, or Michael additions to create novel, rigidified structures.

  • Multi-Target Ligands: Design derivatives that simultaneously modulate multiple targets, such as both AChE and monoamine oxidase for Alzheimer's disease, a strategy gaining traction for complex multifactorial diseases[12][13].

  • Expansion to New Therapeutic Areas: Investigate the scaffold's potential as a source of novel antifungal[14], antibacterial[15], or antiviral agents[16].

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this promising molecular framework.

References

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  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI.
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Technical Guide: Functionalization of the Exocyclic Double Bond in 1-Benzyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1][2]

In the realm of fragment-based drug discovery (FBDD), 1-Benzyl-4-methylenepiperidine represents a "privileged scaffold." Its value lies not merely in its existence but in its potential as a divergent intermediate.[1] The exocyclic double bond at the C4 position is a high-value handle for introducing spiro-cyclic complexity or extending carbon chains—modifications critical for tuning the pharmacokinetic (PK) profiles of GPCR ligands (e.g., antihistamines, opioids).[1]

This guide moves beyond basic textbook reactivity to address the practical manipulation of this alkene in a research setting.

The Reactivity Profile

The C4-exocyclic alkene is electronically distinct from endocyclic variants.[1]

  • Steric Accessibility: Unlike tetrasubstituted alkenes, the methylene group (=CH₂) is sterically accessible, permitting bulky reagents (e.g., bulky boranes) to approach.[1]

  • Electronic Character: The nitrogen atom at C1, separated by two methylene units, exerts a minimal inductive effect.[1] However, the amine's basicity requires careful handling during acidic oxidations (e.g., mCPBA epoxidation) to prevent N-oxide formation or salt precipitation.

  • Spiro-Center Potential: This is the primary utility of this scaffold—converting the sp² carbon into a quaternary sp³ center, a technique known as "escaping flatland" to improve drug solubility and selectivity.[1]

Reaction Landscape: Divergent Synthesis

The following diagram illustrates the primary synthetic pathways accessible from the parent scaffold.

ReactionLandscape Start 1-Benzyl-4- methylenepiperidine Prod1 Spiro-cyclopropane (Conformational Lock) Start->Prod1 Simmons-Smith (Zn/Cu, CH2I2) Prod2 Spiro-epoxide (Reactive Intermediate) Start->Prod2 Epoxidation (mCPBA) Prod3 4-Hydroxymethyl (Chain Extension) Start->Prod3 Hydroboration (1. BH3, 2. H2O2) Prod4 Vicinal Diol (Polarity Tuning) Start->Prod4 Dihydroxylation (OsO4/NMO)

Figure 1: Divergent synthetic pathways from the C4-exocyclic alkene.

Critical Transformations & Methodologies

Spiro-Cyclopropanation (Simmons-Smith)

Objective: Construct a spiro[2.5]octane system. This modification restricts conformational flexibility, often enhancing binding affinity by reducing the entropic penalty of binding.[1]

Mechanism & Nuance: The reaction utilizes a zinc carbenoid (ICH₂ZnI).[1][2][3] Unlike free carbenes, this species is steric-sensitive and electrophilic. The tertiary amine in the piperidine ring can coordinate with the zinc reagent, potentially accelerating the reaction or directing stereochemistry if chiral ligands are used (though the parent molecule is achiral).[1]

Protocol 1: Modified Furukawa Procedure

  • Reagents: Diethylzinc (Et₂Zn) (1.0 M in hexanes), Diiodomethane (CH₂I₂), DCM (anhydrous).

  • Safety Note: Et₂Zn is pyrophoric.[1] CH₂I₂ is light-sensitive.

  • Inert Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent Prep: Charge with this compound (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]

  • Carbenoid Formation: Add Et₂Zn (2.0 eq) dropwise via syringe.[1] Caution: Exothermic.[1] Stir for 10 min.

  • Addition: Add CH₂I₂ (2.0 eq) dropwise. The solution may become cloudy (formation of ZnI₂).[1]

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄; the product does not stain as intensely as the alkene).[1]

  • Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl. (Vigorous gas evolution possible).[1]

  • Workup: Extract with DCM, wash with NaHCO₃, brine, dry over Na₂SO₄.

Epoxidation (The Gateway to Heterocycles)

Objective: Create a spiro-oxirane. This intermediate is rarely the endpoint; it is usually ring-opened with nucleophiles (amines, azides) to create 4-amino-4-hydroxymethyl derivatives.

Strategic Challenge: The basic nitrogen at position 1 is susceptible to oxidation (N-oxide formation).[1]

  • Solution: Perform the reaction as a salt (e.g., hydrochloride salt) or use controlled stoichiometry at low temperatures.[1]

Protocol 2: Buffered mCPBA Epoxidation

  • Dissolution: Dissolve this compound (1.0 eq) in DCM.

  • Buffering: Add solid NaHCO₃ (3.0 eq) to the suspension. This neutralizes the m-chlorobenzoic acid byproduct and prevents salt formation with the piperidine nitrogen.[1]

  • Oxidation: Cool to 0°C. Add mCPBA (1.1 eq, 77% max purity) portion-wise.

  • Monitoring: Stir at 0°C for 2 hours.

  • Workup: Quench with 10% Na₂SO₃ (to destroy excess peroxide). Wash with sat.[1] NaHCO₃, then brine.[4]

  • Purification: Flash chromatography. Note: Epoxides on basic amines can be unstable on silica; add 1% Et₃N to the eluent.[1]

Hydroboration-Oxidation

Objective: Regioselective hydration to yield the primary alcohol (4-hydroxymethyl-1-benzylpiperidine).

Mechanism: Borane adds across the double bond.[1] Due to the exocyclic nature, the boron atom adds exclusively to the less substituted carbon (the methylene CH₂), resulting in the primary alcohol upon oxidation.[1]

ReagentRegioselectivityComments
BH₃·THF High (>98%)Standard.[1] Fast reaction at 0°C.
9-BBN Very HighUse if sterics are a concern, though rarely needed for this accessible alkene.

Logical Pathway Visualization: Simmons-Smith Mechanism

Understanding the zinc-carbenoid approach is vital for troubleshooting low yields.

SimmonsSmith Step1 Reagent Generation: Et2Zn + CH2I2 -> EtZnCH2I + EtI Step2 Coordination: Zn species approaches alkene (Butterfly Transition State) Step1->Step2 Active Carbenoid Step3 Cheletropic Addition: Concerted C-C bond formation Step2->Step3 Syn-Addition Step4 Product Release: Spiro-cyclopropane + ZnI2 Step3->Step4

Figure 2: Mechanistic flow of the Zinc-Carbenoid cyclopropanation.

Strategic Considerations & Troubleshooting

Stability of the Benzyl Group

Throughout these reactions, the N-benzyl group acts as a protecting group.[1]

  • Oxidative Stability: It is stable to mCPBA, OsO₄, and basic peroxide (hydroboration workup).

  • Reductive Instability: If you attempt to reduce the alkene using Catalytic Hydrogenation (H₂/Pd-C) , you risk cleaving the benzyl group (debenzylation) simultaneously.[1]

    • Workaround: If you want the 4-methylpiperidine (alkene reduction) and to keep the benzyl group, use homogeneous catalysis (Wilkinson’s catalyst) or diimide reduction, which spares the benzyl-N bond.[1]

Analytical Validation[1]
  • NMR Signature: The disappearance of the exocyclic alkene protons is the clearest indicator.[1]

    • Starting Material: δ 4.6–4.8 ppm (2H, singlet/multiplet).

    • Product (Spiro-cyclopropane): High field shift to δ 0.2–0.5 ppm (4H).[1]

    • Product (Hydroxymethyl): Appearance of a doublet at δ 3.4 ppm (CH₂-OH).

References

  • Wittig Synthesis & General Reactivity

    • Chemical and Pharmaceutical Bulletin, 1993, 41(11), 1971-1986.[5][6] "Synthesis of this compound via Wittig Reaction."

  • Simmons-Smith Cyclopropanation Protocols

    • Organic Reactions, "The Simmons-Smith Cyclopropanation Reaction."[1][3][7][8]

  • Epoxidation Methodologies

    • Journal of Organic Chemistry, "Epoxidation of Alkenes using mCPBA: Mechanism and Properties."
    • [1]

  • Commercial Availability & Physical Data

    • Sigma-Aldrich Product Data: Benzyl 4-methylenepiperidine-1-carboxylate (Analogous reactivity d

Sources

Precision Synthesis of Piperidine Scaffolds: From Heterogeneous Hydrogenation to Late-Stage C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is arguably the most privileged non-aromatic heterocycle in medicinal chemistry, appearing in over 70 FDA-approved therapeutics including Fentanyl , Donepezil , and Methylphenidate . Its ubiquity stems from its ability to modulate physicochemical properties (solubility, pKa) and its distinct chair conformation, which directs substituents into precise vectors for receptor binding.

This technical guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of the three primary synthetic modalities: Heterogeneous Hydrogenation (reduction), Intramolecular Reductive Amination (cyclization), and


-Lithiation  (functionalization). Each section is designed as a self-validating system, prioritizing reproducibility and mechanistic understanding.

Part 1: Strategic Importance & Structural Considerations[1][2]

The "Piperidine Privilege" is not merely statistical; it is structural. Unlike flat aromatic systems (pyridines), piperidines exist predominantly in a chair conformation. This allows for the precise positioning of substituents in axial or equatorial orientations, critical for maximizing ligand-protein interactions.

Key Synthetic Challenges:

  • Regiocontrol: Distinguishing between

    
    , 
    
    
    
    , and
    
    
    positions during functionalization.
  • Stereocontrol: Managing the cis/trans relationships, particularly during the reduction of substituted pyridines.

  • Chemoselectivity: Reducing the pyridine ring without affecting other reducible pharmacophores (nitro, nitrile, alkene).

Part 2: Heterogeneous Hydrogenation of Pyridines

The Workhorse Method

The most atom-economical route to piperidines is the reduction of pyridines. However, this method is plagued by catalyst poisoning, where the nitrogen lone pair binds irreversibly to the metal surface.

Mechanistic Insight: The Acidic Modifier

To prevent catalyst poisoning, the reaction is frequently run in acidic media (Acetic Acid or HCl/MeOH).

  • Causality: Protonation of the pyridine nitrogen (

    
    ) generates the pyridinium ion. The pyridinium species adsorbs to the catalyst surface via the 
    
    
    
    -system rather than the nitrogen lone pair, facilitating hydrogenation while preventing strong N-Metal coordination.
  • Stereochemical Outcome: Heterogeneous hydrogenation (PtO

    
    , Rh/C) typically yields the cis-isomer (all-syn) because hydrogen adds from the catalyst surface to the "bottom" face of the adsorbed ring.
    
Protocol 1: Adams' Catalyst Reduction (Self-Validating)

Objective: Synthesis of cis-2,6-dimethylpiperidine from 2,6-lutidine.

Reagents:

  • Substrate: 2,6-Lutidine (10 mmol)

  • Catalyst: PtO

    
     (Adams' Catalyst) (5 mol%)
    
  • Solvent: Glacial Acetic Acid (20 mL)

  • H

    
     Source: Hydrogen balloon (1 atm) or Parr Shaker (50 psi for faster rates).
    

Step-by-Step Workflow:

  • Pre-activation: Suspend PtO

    
     in acetic acid. Sparge with H
    
    
    
    for 15 mins. Validation: The brown oxide turns black (active Pt(0)).
  • Addition: Add 2,6-lutidine. The exotherm indicates protonation.

  • Hydrogenation: Stir vigorously under H

    
    .
    
  • Monitoring (Critical): Monitor H

    
     uptake. Reaction is complete when uptake ceases.
    
    • TLC Validation: Visualize with Dragendorff’s reagent (orange stain for amines). Pyridine UV activity will disappear.

  • Workup: Filter through Celite (caution: pyrophoric catalyst). Concentrate acetic acid. Basify with NaOH to pH > 12 to liberate the free amine. Extract with DCM.

Data Summary: Catalyst Comparison

CatalystConditionsMajor ProductSelectivity
PtO

/ AcOH
1-4 atm H

, RT
cis-piperidineHigh (>95:5)
Pd/C / MeOH 50 psi H

, Acid
cis-piperidineModerate
Raney Ni High Temp/PressureMixedLow
Rh/C 1 atm, RTcis-piperidineVery High (Kinetic control)
Visualization: Pyridine Hydrogenation Pathway[3]

Hydrogenation cluster_0 Adsorption Phase cluster_1 Surface Reaction Pyridine Pyridine Substrate Pyridinium Pyridinium Ion (Non-Poisoning) Pyridine->Pyridinium Protonation Acid H+ (Acidic Media) Acid->Pyridinium Adsorbed Surface Adsorption (π-face) Pyridinium->Adsorbed Physisorption Step1 Partially Reduced Intermediate Adsorbed->Step1 + 2H (Syn-add) Piperidine Cis-Piperidine Product Step1->Piperidine + 4H (Syn-add)

Figure 1: Mechanism of acid-mediated heterogeneous hydrogenation preventing catalyst poisoning.

Part 3: De Novo Synthesis via Intramolecular Reductive Amination (IRA)

The Versatile Cyclization

When a specific substitution pattern is inaccessible via pyridine reduction, Intramolecular Reductive Amination (IRA) is the gold standard. It constructs the ring from an amino-ketone or amino-aldehyde precursor.

Mechanistic Insight: The Borohydride Choice

The choice of reducing agent determines the success.

  • NaBH

    
    :  Too strong; reduces the ketone/aldehyde before the imine forms.
    
  • NaBH

    
    CN:  Toxic and requires pH control (pH 5-6).
    
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild enough to leave the ketone untouched but active enough to reduce the protonated iminium ion rapidly.

Protocol 2: STAB-Mediated Cyclization (Self-Validating)

Objective: Cyclization of 5-amino-2-pentanone to 2-methylpiperidine.

Reagents:

  • Substrate: 5-amino-2-pentanone (protected as acetal or generated in situ).

  • Reagent: NaBH(OAc)

    
     (1.5 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Additive: Acetic Acid (1 equiv) to catalyze imine formation.

Step-by-Step Workflow:

  • Imine Formation: Dissolve amino-ketone in DCE. Add AcOH. Stir 30 min.

    • Validation: IR spectroscopy shows a shift from Carbonyl (C=O, ~1715 cm

      
      ) to Imine (C=N, ~1640 cm
      
      
      
      ).
  • Reduction: Add NaBH(OAc)

    
     in one portion. Stir at RT for 2-4 hours.
    
  • Quench: Add saturated NaHCO

    
    . Gas evolution (H
    
    
    
    ) will occur.
  • Extraction: Extract with DCM.

  • Purification: Flash chromatography (DCM/MeOH/NH

    
    OH).
    
Visualization: IRA Workflow

IRA cluster_check Validation Checkpoints Precursor Amino-Carbonyl Precursor (Open Chain) Imine Cyclic Iminium Ion (Intermediate) Precursor->Imine - H2O (Acid Cat.) Transition Hydride Transfer (Stereoselective) Imine->Transition + STAB (NaBH(OAc)3) Check1 IR: Loss of C=O Imine->Check1 Product Piperidine Derivative Transition->Product Irreversible Reduction Check2 NMR: New CH-N Signal Product->Check2

Figure 2: Intramolecular Reductive Amination pathway with validation checkpoints.

Part 4: Late-Stage Functionalization ( -Lithiation)

The Modern Precision Tool

For medicinal chemists, installing functional groups after the ring is formed (Late-Stage Functionalization) is highly desirable. The Beak-O'Brien methodology utilizes the Directed Lithiation of N-Boc piperidines.[2]

Mechanistic Insight: Dipole Stabilization

The tert-butoxycarbonyl (Boc) group is not just a protecting group; it is a Directing Metalation Group (DMG) . The oxygen of the Boc carbonyl coordinates to the Lithium atom, stabilizing the


-lithio species.
  • Stereodynamics: Unlike pyrrolidines, N-Boc piperidines have fast Boc-rotamers. This allows for dynamic thermodynamic resolution, but also requires specific temperatures (-78°C) to maintain enantioselectivity if chiral ligands (Sparteine) are used.

Protocol 3: -Lithiation and Trapping

Objective: Synthesis of 2-substituted N-Boc piperidine.

Reagents:

  • Substrate: N-Boc-piperidine.[2][3][4][5][6]

  • Base: sec-Butyllithium (1.2 equiv) (More basic than n-BuLi, required for deprotonation).

  • Ligand: TMEDA (Tetramethylethylenediamine) (1.2 equiv).

  • Electrophile: Methyl Iodide, Benzaldehyde, or CO

    
    .
    
  • Solvent: Anhydrous Et

    
    O (Preferred over THF for stereoselectivity).
    

Step-by-Step Workflow:

  • Complexation: Mix s-BuLi and TMEDA in Et

    
    O at -78°C.
    
  • Deprotonation: Dropwise addition of N-Boc-piperidine. Stir 1-2 hours at -78°C.

    • Note: The solution often turns light yellow.

  • Trapping: Add the electrophile (e.g., MeI).

  • Warming: Allow to warm to RT slowly.

  • Validation:

    
    H NMR will show the disappearance of one 
    
    
    
    -proton signal and the appearance of the electrophile peaks.
Visualization: Lithiation-Trapping Sequence[6][7][8]

Lithiation Start N-Boc Piperidine Complex Pre-Lithiation Complex (s-BuLi/TMEDA) Start->Complex Coordination Lithio α-Lithio Species (Dipole Stabilized) Complex->Lithio Deprotonation (-78°C) Trap Electrophile Addition (E+) Lithio->Trap Nu Attack End 2-Substituted Piperidine Trap->End Workup

Figure 3: Directed lithiation sequence utilizing the Boc group as a directing metalation group.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst PoisoningAdd 1-2 eq. of HCl or AcOH. Switch to PtO

.
Over-Reduction (Ring Opening) High Temp/PressureLower pressure to 1 atm. Monitor reaction time strictly.
Low Yield in IRA Enamine formationEnsure pH is ~4-5 (AcOH). Use STAB, not NaBH

.
No Lithiation (Recovery of SM) Wet Solvent / AirTitrate s-BuLi. Flame-dry glassware. Ensure -78°C maintenance.
Boc Deprotection during Lithiation Temperature too highKeep reaction strictly <-50°C. s-BuLi can attack Boc carbonyl at high temps.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. [Link]
    
  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

  • O'Brien, P., et al. (1998). Asymmetric Synthesis of 2-Substituted Piperidines via Enantioselective Lithiation/Trapping of N-Boc-Piperidine.[5] Chemical Communications. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-Benzyl-4-methylenepiperidine in Efinaconazole API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Efinaconazole (Jublia®) is a triazole antifungal indicated for the topical treatment of onychomycosis.[1][2] The structural core of the molecule relies on a specific piperidine moiety: 4-methylenepiperidine .[3] While this secondary amine is the direct nucleophile used to open the epoxide intermediate, it is commercially and logistically advantageous to source and store it as its protected precursor: 1-Benzyl-4-methylenepiperidine .

This application note details the critical protocol for transforming this compound into the active 4-methylenepiperidine reagent and its subsequent coupling to the triazole epoxide core. Special emphasis is placed on chemoselective deprotection to preserve the exocyclic double bond, a common failure point in generic synthesis attempts.

Mechanistic Pathway & Chemical Logic

The synthesis hinges on two distinct phases.[2][3][4][5][6][7][8][9][10] The first is the "activation" of the piperidine ring by removing the benzyl protecting group without reducing the sensitive exocyclic methylene group. The second is the regioselective ring-opening of the epoxide.

The Challenge of Deprotection

Standard catalytic hydrogenolysis (H₂/Pd-C) of N-benzyl groups is contraindicated for this substrate. The conditions required to cleave the benzyl-nitrogen bond often reduce the exocyclic C=C double bond, yielding the impurity 4-methylpiperidine. Therefore, this protocol utilizes the ACE-Cl (1-Chloroethyl chloroformate) method or a similar chloroformate-mediated dealkylation, which proceeds via a carbamate intermediate and preserves unsaturation.

Reaction Scheme Visualization

Efinaconazole_Synthesis Benzyl 1-Benzyl-4- methylenepiperidine (Precursor) Carbamate Carbamate Intermediate Benzyl->Carbamate Acylation (DCE, Reflux) ACE 1-Chloroethyl chloroformate ACE->Carbamate Amine 4-Methylenepiperidine (Active Nucleophile) Carbamate->Amine Methanolysis (Deprotection) Efinaconazole Efinaconazole (API) Amine->Efinaconazole Epoxide Opening (LiOH/MeCN) Epoxide Epoxytriazole Intermediate Epoxide->Efinaconazole

Figure 1: Strategic pathway converting the benzyl precursor to the active API.[11] Note the chemoselective deprotection step.

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of 4-Methylenepiperidine HCl

Objective: Remove the benzyl group from this compound without hydrogenating the double bond.

Reagents:

  • This compound (Starting Material)[10][12]

  • 1-Chloroethyl chloroformate (ACE-Cl) (Reagent)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

  • Methanol (MeOH) (Solvent)

Procedure:

  • Dissolution: Charge a reactor with this compound (1.0 equiv) and anhydrous DCE (5-8 volumes). Cool the solution to 0–5 °C.

  • Acylation: Dropwise add ACE-Cl (1.1–1.2 equiv) while maintaining the temperature < 10 °C. The reaction is exothermic.

  • Carbamate Formation: Once addition is complete, warm the mixture to reflux (83 °C for DCE) and stir for 3–5 hours. Monitor by HPLC/TLC for the disappearance of the benzyl starting material.

    • Checkpoint: A carbamate intermediate is formed; benzyl chloride is a byproduct.

  • Concentration: Distill off the solvent under reduced pressure to yield the crude carbamate residue.

  • Methanolysis (Cleavage): Dissolve the residue in Methanol (5 volumes). Heat to reflux (65 °C) for 1–2 hours. This step decomposes the carbamate into the amine hydrochloride and CO₂/acetaldehyde.

  • Isolation: Cool to 0–5 °C. 4-Methylenepiperidine HCl may crystallize directly or can be precipitated by adding an antisolvent (e.g., MTBE or Acetone). Filter and dry.[6][7]

    • Target Yield: >90%[2][3][13][14]

    • Purity: >98% (Critical parameter: <0.1% Benzyl impurity).[2]

Protocol B: Coupling to Synthesis Efinaconazole

Objective: React the generated 4-methylenepiperidine with the epoxytriazole core.

Reagents:

  • (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane (Epoxytriazole)

  • 4-Methylenepiperidine HCl (from Protocol A)[5][8][9]

  • Lithium Hydroxide (LiOH) or NaOH

  • Acetonitrile (MeCN)

Procedure:

  • Charge: In a reactor, dissolve Epoxytriazole (1.0 equiv) in Acetonitrile (5–10 volumes).

  • Amine Addition: Add 4-Methylenepiperidine HCl (1.2–1.5 equiv).

  • Base Addition: Add LiOH (2.0–3.0 equiv).

    • Note: The use of metal salts (like Calcium triflate or Magnesium chloride) can accelerate this reaction, but LiOH is standard for industrial scalability.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 14–24 hours.

    • Process Control: Monitor the consumption of Epoxytriazole. The reaction is complete when Epoxytriazole < 1.0%.

  • Quench & Workup: Cool to room temperature. Add water and extract with Ethyl Acetate.[2][7] Wash the organic layer with brine.

  • Crystallization: Concentrate the organic phase.[10] Recrystallize the crude Efinaconazole from an Ethanol/Water (1:1) mixture to remove unreacted amine and regioisomeric impurities.

Quality Control & Impurity Profiling

Using this compound introduces specific impurity risks that must be managed.

Impurity IDOriginControl Strategy
Impurity A (N-Benzyl Analog) Incomplete deprotection in Protocol A.Ensure complete conversion during ACE-Cl reflux. Limit: <0.15% in intermediate.[1]
Impurity B (Saturated Piperidine) Reduction of double bond (if H₂/Pd used) or impurity in starting benzyl material.Strictly avoid catalytic hydrogenation. Use ACE-Cl method. QC raw material for 4-methylpiperidine.
Impurity C (Regioisomer) Epoxide opening at the wrong carbon.Controlled by solvent polarity (Acetonitrile preferred) and temperature.
Process Workflow Diagram

Workflow cluster_0 Reagent Preparation cluster_1 API Synthesis Step1 Start: 1-Benzyl-4- methylenepiperidine Step2 Add ACE-Cl (0-5°C -> Reflux) Step1->Step2 Step3 Methanolysis (Reflux) Step2->Step3 Step4 Isolate 4-Methylene- piperidine HCl Step3->Step4 Step5 Mix with Epoxytriazole + LiOH in MeCN Step4->Step5 Transfer Reagent Step6 Reflux (16-24h) Step5->Step6 Step7 Workup (EtOAc/Water) Step6->Step7 Step8 Crystallization (EtOH/Water) Step7->Step8

Figure 2: Operational workflow for the synthesis of Efinaconazole using the benzyl-protected precursor.

Safety & Handling

  • 1-Chloroethyl chloroformate (ACE-Cl): Highly toxic and lachrymator. Handle in a fume hood. Decomposes to release HCl and CO2; ensure proper venting.

  • 4-Methylenepiperidine: The free base is volatile and has a strong amine odor. The HCl salt is non-volatile and preferred for handling.

  • Epoxytriazole: Potent biological activity.[14] Handle with high-potency API (HPAPI) containment protocols.

References

  • Ogura, H., et al. (1999).[1] Synthesis and Antifungal Activity of (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (KP-103). Chemical & Pharmaceutical Bulletin.

  • Pesti, J. A., et al. (2009).[1] Process Development for the Synthesis of Efinaconazole. Organic Process Research & Development.

  • Chen, A., et al. (2018).[1][14] A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. Letters in Organic Chemistry.

  • US Patent 8,871,942. Process for the preparation of Efinaconazole.

  • Tan, C., et al. (2018). Identification, synthesis, and control of efinaconazole impurities. Pharmazie.

Sources

Application Note: 1-Benzyl-4-methylenepiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-4-methylenepiperidine (CAS: 24426-15-9) is a versatile heterocyclic building block that serves as a critical junction point in the synthesis of piperidine-based pharmacophores. Unlike standard piperidines, this scaffold possesses an exocyclic double bond , offering a unique vector for "dimensionality expansion" (Fsp³ enrichment) via spiro-cycle formation, hydroboration, or cycloaddition.

Its most commercially significant application is as the immediate precursor to 4-methylenepiperidine , the nucleophilic side chain used in the synthesis of the antifungal drug Efinaconazole (Jublia®) . This guide details the handling, reactivity, and specific protocols for leveraging this molecule, with a focus on preserving the alkene functionality during deprotection—a common pitfall in process chemistry.

Chemical Reactivity Profile

The utility of this compound lies in its orthogonal reactivity . The molecule contains two distinct reactive centers that can be manipulated independently:[1]

  • The Exocyclic Alkene (C4 Position):

    • Reactivity: Susceptible to electrophilic addition, radical addition, and cycloadditions.

    • Application: Precursor to spiro-cyclopropanes, spiro-epoxides, and 4-hydroxymethyl derivatives.

    • Stability Note: Prone to isomerization to the endocyclic alkene (1-benzyl-1,2,3,6-tetrahydropyridine) under strong acid catalysis or thermodynamic control.

  • The Benzyl Protecting Group (N1 Position):

    • Reactivity: Standard tertiary amine behavior.[2]

    • Deprotection Challenge:Catalytic hydrogenation (H₂/Pd-C) is contraindicated if the exocyclic alkene must be retained, as it will rapidly reduce the double bond to the 4-methylpiperidine analog.

    • Solution: Chemical dealkylation using chloroformates (e.g., ACE-Cl) is the required protocol for selective benzyl removal.

Strategic Applications & Case Studies

Synthesis of Efinaconazole (Jublia)

The primary industrial application of this scaffold is the production of 4-methylenepiperidine HCl , which is subsequently coupled with a triazole-epoxide intermediate to form Efinaconazole.[3]

  • The Challenge: Removing the benzyl group without reducing the exocyclic alkene.

  • The Solution: The "ACE-Cl Method" (1-Chloroethyl chloroformate). This reagent cleaves the benzyl group via a carbamate intermediate which decomposes in methanol, leaving the alkene intact.

Divergent Pharmacophore Generation

Medicinal chemists utilize the exocyclic alkene to increase the three-dimensionality of flat aromatic leads.

  • Spiro-Cyclopropanation: The Simmons-Smith reaction converts the methylene group into a spiro[2.5]octane system, a rigid scaffold often used to restrict conformational freedom in GPCR ligands.

  • Hydroboration-Oxidation: Converts the alkene into a 4-(hydroxymethyl)piperidine derivative (anti-Markovnikov addition), a key linker for fragment-based drug design.

Visualizing the Reactivity Landscape

The following diagram illustrates how this compound serves as a divergent hub for multiple high-value scaffolds.

G Figure 1: Divergent Synthetic Pathways from this compound Start This compound (Starting Material) Prod1 4-Methylenepiperidine HCl (Efinaconazole Precursor) Start->Prod1 Selective Deprotection (ACE-Cl, MeOH) Prod2 4-(Hydroxymethyl)piperidine (Linker Scaffold) Start->Prod2 Hydroboration-Oxidation (BH3·THF; H2O2/NaOH) Prod3 Spiro[2.5]octane Derivative (Conformational Lock) Start->Prod3 Simmons-Smith (Zn-Cu, CH2I2) Prod4 Spiro-Epoxide (Reactive Electrophile) Start->Prod4 Epoxidation (m-CPBA or Corey-Chaykovsky)

Figure 1: Divergent synthetic pathways demonstrating the versatility of the exocyclic alkene.

Detailed Experimental Protocols

Protocol A: Selective Debenzylation (Preserving the Alkene)

Objective: Synthesis of 4-methylenepiperidine HCl from this compound. Mechanism: Von Braun reaction variant using 1-Chloroethyl chloroformate (ACE-Cl).

Materials:

  • This compound (1.0 eq)

  • 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)

  • 1,2-Dichloroethane (DCE) or Toluene (Solvent)

  • Methanol (Solvent for hydrolysis)

Procedure:

  • Carbamate Formation: Dissolve this compound (10 mmol) in anhydrous DCE (30 mL) under nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add ACE-Cl (12 mmol) dropwise over 15 minutes. Caution: Exothermic.[4]

  • Allow the mixture to warm to room temperature, then heat to reflux (84°C) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of starting material and formation of the intermediate carbamate.

  • Evaporation: Cool the mixture and concentrate under reduced pressure to remove the solvent and benzyl chloride byproduct.

  • Methanolysis: Redissolve the oily residue in HPLC-grade Methanol (30 mL).

  • Reflux the methanolic solution for 1 hour. This step decomposes the unstable carbamate into the secondary amine hydrochloride, CO₂, and acetaldehyde.

  • Isolation: Concentrate the methanol solution to dryness. The resulting solid is 4-methylenepiperidine hydrochloride .

    • Yield: Typically 85–95%.

    • Purity Check: 1H NMR should show the diagnostic exocyclic alkene protons at ~4.8 ppm and absence of aromatic benzyl protons.

Protocol B: Hydroboration-Oxidation

Objective: Synthesis of (1-benzylpiperidin-4-yl)methanol. Mechanism: Anti-Markovnikov syn-addition of borane followed by oxidation.

Procedure:

  • Dissolve this compound (5 mmol) in anhydrous THF (20 mL) under Argon.

  • Cool to 0°C. Add BH₃·THF complex (1.0 M solution, 2.5 mL) dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Oxidation: Cool back to 0°C. Carefully add 3M NaOH (2 mL) followed by 30% H₂O₂ (2 mL). Caution: Vigorous gas evolution.

  • Stir at room temperature for 2 hours.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: The product is the primary alcohol, 4-hydroxymethyl-1-benzylpiperidine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Double Bond Catalytic hydrogenation (Pd/C) was attempted.[5]STOP. Use ACE-Cl (Protocol A) or Vinyl Chloroformate for deprotection.
Low Yield in Deprotection Incomplete methanolysis of the carbamate.Ensure the methanol reflux step (Step 7) is vigorous and lasts at least 60 mins.
Isomerization to Endo-Alkene Acidic conditions too harsh or prolonged heating.Avoid strong mineral acids (H₂SO₄) during workup. Keep temperatures <100°C.
Polymerization Radical initiation of the exocyclic alkene.Add a radical inhibitor (e.g., BHT) if storing the free base for long periods.

References

  • Efinaconazole Synthesis & Impurity Control

    • Zhang, F., et al. "Identification, synthesis, and control of efinaconazole impurities."[3] Pharmazie, 2018, 73(8), 439-444.

  • ACE-Cl Deprotection Method

    • Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate." Journal of Organic Chemistry, 1984, 49(11), 2081–2082.

  • Hydroboration Protocols

    • Brown, H. C., et al. "Hydroboration-Oxidation." Organic Syntheses, Coll.[6] Vol. 6, p.850 (1988).

  • Simmons-Smith Cyclopropanation

    • Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction."[7] Organic Chemistry Portal.

Sources

Application Note: Chemoselective N-Debenzylation of N-Benzyl-4-Methylenepiperidine

[1]

Executive Summary

The synthesis of 4-methylenepiperidine (4-MP) is a critical step in the production of various pharmaceutical intermediates, including antihistamines and serotonin antagonists. A common synthetic route involves the Wittig olefination of N-benzyl-4-piperidone, yielding N-benzyl-4-methylenepiperidine .

The critical bottleneck in this pathway is the removal of the benzyl protecting group (N-debenzylation ). Standard catalytic hydrogenolysis (H₂/Pd-C), while effective for most benzyl amines, is contraindicated for this substrate. The exocyclic double bond at the C4 position is highly susceptible to catalytic hydrogenation, leading to the formation of the saturated impurity 4-methylpiperidine , effectively destroying the target functionality.

This Application Note details two chemoselective protocols—1-Chloroethyl Chloroformate (ACE-Cl) and Ceric Ammonium Nitrate (CAN) —that successfully cleave the N-benzyl bond while preserving the sensitive exocyclic alkene.

The Chemoselectivity Challenge

The structural fragility of N-benzyl-4-methylenepiperidine lies in the competition between the benzyl-nitrogen bond and the C4-exocyclic alkene.

  • Path A (Undesired): Catalytic Hydrogenation (Pd/C, H₂). The catalyst surface coordinates both the aromatic ring and the alkene. Reduction of the alkene often proceeds faster or concurrently with debenzylation.

  • Path B (Targeted): Electrophilic/Oxidative Cleavage. Reagents that attack the electron-rich nitrogen lone pair (ACE-Cl) or oxidatively cleave the benzylic position (CAN) leave the electron-poor alkene untouched.

Visualizing the Divergence

The following diagram illustrates the mechanistic divergence between standard hydrogenolysis and the recommended chemical protocols.

ChemoselectivityStartN-Benzyl-4-methylenepiperidineH2_PathCatalytic Hydrogenation(Pd/C, H2)Start->H2_PathStandard ProtocolChem_PathChemical/Oxidative Cleavage(ACE-Cl or CAN)Start->Chem_PathRecommended ProtocolImpurity4-Methylpiperidine(Over-reduced Impurity)H2_Path->ImpurityAlkene ReductionTarget4-Methylenepiperidine(Target Molecule)Chem_Path->TargetSelective N-Dealkylation

Figure 1: Chemoselectivity divergence. Standard hydrogenation destroys the exocyclic alkene, whereas chemical methods selectively target the N-benzyl bond.

Protocol A: ACE-Cl Mediated Debenzylation (The "Olofson" Method)

This is the industry gold standard for this transformation. It utilizes 1-chloroethyl chloroformate (ACE-Cl) to form a carbamate intermediate, which is subsequently decomposed via methanolysis. This method is strictly chemical and non-reductive.

Mechanism of Action[2]
  • Quaternization: ACE-Cl attacks the tertiary amine, forming a quaternary ammonium species.

  • Elimination: Chloride ion attacks the benzylic position (SN2), releasing benzyl chloride and the carbamate.

  • Methanolysis: Refluxing in methanol decarboxylates the carbamate, yielding the secondary amine hydrochloride.

ACE_MechanismSMN-Benzyl-4-methylenepiperidineQuatQuaternary Ammonium SaltSM->Quat+ ACE-Cl(DCE, 0°C to Reflux)ACE1-Chloroethyl Chloroformate(ACE-Cl)Carbamate1-Chloroethyl Carbamate(Intermediate)Quat->Carbamate- BnClProduct4-Methylenepiperidine HClCarbamate->Product+ MeOH, RefluxByprodBenzyl Chloride + CO2 + AcetaldehydeCarbamate->ByprodMeOHMethanol Reflux

Figure 2: Step-wise mechanism of ACE-Cl debenzylation showing the critical carbamate intermediate.

Detailed Experimental Protocol

Reagents:

  • Substrate: N-benzyl-4-methylenepiperidine (1.0 equiv)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv)

  • Solvent A: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

  • Solvent B: Methanol (HPLC Grade)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-benzyl-4-methylenepiperidine (10 mmol) in anhydrous DCE (30 mL). Place under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C in an ice bath. Add ACE-Cl (12-15 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.

  • Carbamate Formation: Allow the mixture to warm to room temperature, then heat to reflux (83°C for DCE) for 3–5 hours.

    • Self-Validation Check: Monitor by TLC or LC-MS. The starting material (SM) peak should disappear. A new, less polar spot (carbamate) may appear.

  • Concentration: Cool the reaction mixture and concentrate under reduced pressure (Rotavap) to remove the solvent and excess ACE-Cl. A viscous oil (the crude carbamate) will remain.

  • Methanolysis: Redissolve the oily residue in MeOH (30 mL).

  • Decarboxylation: Reflux the methanol solution for 1–2 hours. This step cleaves the carbamate and releases CO₂ and acetaldehyde.

  • Workup: Concentrate the methanol solution to dryness. The residue is the hydrochloride salt of 4-methylenepiperidine.

    • Purification: Triturate with diethyl ether to remove non-polar impurities (benzyl chloride). Filter the white solid.

Yield Expectation: 85–95% Key Advantage: High purity; no reduction of the alkene.

Protocol B: Oxidative Debenzylation (CAN)

For laboratories avoiding chlorinated solvents or chloroformates, Ceric Ammonium Nitrate (CAN) offers a mild oxidative alternative. This method operates via a Single Electron Transfer (SET) mechanism.

Detailed Experimental Protocol

Reagents:

  • Substrate: N-benzyl-4-methylenepiperidine (1.0 equiv)

  • Reagent: Ceric Ammonium Nitrate (CAN) (3.0 – 4.0 equiv)

  • Solvent: Acetonitrile/Water (5:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (5 mmol) in a mixture of Acetonitrile (20 mL) and Water (4 mL).

  • Oxidation: Add CAN (15-20 mmol) portion-wise at room temperature. The solution will turn orange/yellow.

  • Reaction: Stir at room temperature for 4–8 hours.

    • Self-Validation Check: The reaction mixture often becomes colorless or pale yellow as Ce(IV) is reduced to Ce(III). Monitor the pH; the solution will become acidic.

  • Workup:

    • Neutralize carefully with saturated NaHCO₃ or 1M NaOH (to pH ~9-10).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude amine often requires column chromatography (DCM/MeOH/NH₄OH) to separate benzaldehyde byproducts.

Yield Expectation: 60–75% Key Advantage: Mild conditions; avoids toxic alkylating agents.

Comparative Analysis & Recommendations

FeatureProtocol A: ACE-ClProtocol B: CANNegative Control: H₂/Pd-C
Mechanism Electrophilic CleavageOxidative (SET)Catalytic Hydrogenolysis
Alkene Integrity Preserved (100%) Preserved (>95%) Compromised (Reduced)
Yield High (85-95%)Moderate (60-75%)N/A (Wrong Product)
Workup Simple (Evaporation)Moderate (Extraction)Simple (Filtration)
Scalability Excellent (Kg scale)Moderate (Stoichiometric oxidant)Excellent
Toxicity High (Chloroformates)Moderate (Cerium salts)Low
Expert Recommendation

For drug development and scale-up , Protocol A (ACE-Cl) is the definitive choice. It provides the highest reliability, cleanest impurity profile, and easiest isolation (as the HCl salt). Protocol B is reserved for small-scale exploratory work where chloroformates are unavailable. Do not use catalytic hydrogenation.

References

  • Olofson, R. A., et al. (1984).[1] "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate." The Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Bull, S. D., et al. (2000).[2] "Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate." Journal of the Chemical Society, Perkin Transactions 1, (22), 3765–3774.[3] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing general stability of alkenes vs. benzyl groups).

  • Patent CN1583742A. "Method for preparing 4-piperidyl piperidine." (Discusses the difficulty of N-benzyl-4-methylenepiperidine debenzylation via hydrogenation). Link

Synthetic routes to N-benzyl-4-piperidinecarboxaldehyde for Alzheimer's drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Benzyl-4-piperidinecarboxaldehyde

Executive Summary

N-benzyl-4-piperidinecarboxaldehyde (1-benzylpiperidine-4-carbaldehyde) is the pivotal pharmacophore precursor for Donepezil (Aricept) , the leading acetylcholinesterase inhibitor for Alzheimer’s disease. The synthesis of this aldehyde presents a classic process chemistry challenge: aldehydes are thermodynamically unstable relative to their corresponding acids and alcohols.

This Application Note provides two distinct, high-fidelity synthetic routes selected for their scalability and impurity control:

  • The "Green" Oxidative Route: A catalytic TEMPO/Bleach oxidation starting from (1-benzylpiperidin-4-yl)methanol. Ideal for laboratories prioritizing atom economy and mild conditions.

  • The Homologation Route: A Wittig methoxymethylenation starting from N-benzyl-4-piperidone. Ideal for industrial processes requiring robust carbon-chain extension without cryogenic cooling.

Strategic Route Analysis

The choice of route depends heavily on the available feedstock and facility capabilities (cryogenic vs. ambient).

FeatureRoute A: TEMPO Oxidation Route B: Wittig Homologation
Starting Material (1-Benzylpiperidin-4-yl)methanol1-Benzyl-4-piperidone
Key Reagents TEMPO (cat.), NaOCl (Bleach), KBrMethoxymethyltriphenylphosphonium Cl, KOtBu
Reaction Type Oxidation (Alcohol ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Aldehyde)
C1 Homologation (Ketone

Enol Ether

Aldehyde)
Temp.[1][2][3][4] Range 0°C to 25°C0°C to Room Temp (Hydrolysis at reflux)
Major Impurity Carboxylic acid (Over-oxidation)Triphenylphosphine oxide (TPPO)
Scalability High (Aqueous/Organic biphasic)High (Avoids chromatography if optimized)
Synthetic Strategy Overview

SynthesisStrategy Start1 Start: N-Benzyl-4-piperidone Inter1 Intermediate: Enol Ether Start1->Inter1 Wittig Reaction (Ph3PCH2OCH3)Cl / Base Start2 Start: (1-Benzylpiperidin-4-yl)methanol Target Target: N-Benzyl-4-piperidinecarboxaldehyde Start2->Target Anelli Oxidation TEMPO / NaOCl / KBr Inter1->Target Acid Hydrolysis (HCl/H2O)

Figure 1: Dual-pathway strategy. Route A (Green) utilizes oxidation; Route B (Red/Yellow) utilizes homologation.

Protocol A: Catalytic TEMPO Oxidation (Anelli Protocol)

This method utilizes the Anelli oxidation , employing TEMPO as a catalyst and household bleach (NaOCl) as the stoichiometric oxidant. It avoids toxic Chromium(VI) reagents (PCC/PDC) and cryogenic Swern conditions.

Mechanism: The active oxidant is the N-oxoammonium salt, generated in situ by NaOCl.

Reagents & Materials
  • Substrate: (1-Benzylpiperidin-4-yl)methanol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

  • Co-catalyst: Potassium Bromide (KBr) (0.1 equiv)

  • Oxidant: Sodium Hypochlorite (NaOCl) solution (10-12% active chlorine) (1.1 equiv)

  • Buffer: Sodium Bicarbonate (NaHCO₃) (saturated aq.)

  • Solvent: Dichloromethane (DCM) and Water.

Step-by-Step Procedure
  • Preparation of Organic Phase:

    • In a jacketed glass reactor equipped with an overhead stirrer, dissolve (1-benzylpiperidin-4-yl)methanol (10.0 g, 48.7 mmol) in DCM (100 mL).

    • Add TEMPO (76 mg, 0.49 mmol) to the solution. The solution will turn a characteristic orange-red color.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve KBr (0.58 g, 4.9 mmol) in Water (10 mL). Add this to the reactor.

    • Cool the biphasic mixture to 0–5°C . Vigorous stirring is essential to maximize surface area between phases.

  • Controlled Oxidation:

    • Buffer the reaction by adding saturated NaHCO₃ (10 mL) to maintain pH 8.6–9.5 (critical for TEMPO stability).

    • Add the NaOCl solution dropwise via an addition funnel over 30–45 minutes.

    • Process Control: Maintain internal temperature <10°C. The reaction is exothermic.

    • Endpoint: Monitor by TLC (Silica, 10% MeOH/DCM) or HPLC. The starting alcohol should disappear within 30 minutes post-addition.

  • Quench & Extraction:

    • Quench excess oxidant by adding Sodium Thiosulfate (aq) until the starch-iodide paper test is negative.

    • Separate the layers.[3][5][6] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers and wash with Brine (50 mL).

  • Isolation:

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (keep bath <40°C to prevent decomposition).

    • Yield: Expect ~90-95% as a pale yellow oil.

    • Storage: Store under Nitrogen at -20°C. Aldehydes oxidize to acids upon air exposure.

Protocol B: Wittig Homologation (Methoxymethylenation)

This route is preferred when the starting material is the ketone (N-benzyl-4-piperidone). It effectively adds one carbon atom to the ring.

Reagents & Materials
  • Substrate: N-Benzyl-4-piperidone (1.0 equiv)

  • Reagent: (Methoxymethyl)triphenylphosphonium chloride (MOMTPP) (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.3 equiv) (Alternative: NaH)

  • Solvent: THF (anhydrous)

  • Hydrolysis: 2N HCl

Workflow Logic

WittigWorkflow Step1 1. Ylide Formation (MOMTPP + KOtBu in THF, 0°C) Step2 2. Addition (Add N-Benzyl-4-piperidone) Step1->Step2 Step3 3. Intermediate (Enol Ether Formation) Step2->Step3 Step4 4. Acid Hydrolysis (Reflux with HCl) Step3->Step4 Step5 5. Basification & Extraction (Isolate Aldehyde) Step4->Step5

Figure 2: Unit operations for the Wittig Homologation route.

Step-by-Step Procedure
  • Ylide Generation:

    • Flame-dry a 3-neck round bottom flask under Nitrogen.

    • Suspend (Methoxymethyl)triphenylphosphonium chloride (20.5 g, 60 mmol) in anhydrous THF (150 mL).

    • Cool to 0°C . Add KOtBu (8.4 g, 75 mmol) portion-wise. The suspension will turn deep red/orange, indicating ylide formation. Stir for 30 mins.

  • Wittig Reaction:

    • Dissolve N-benzyl-4-piperidone (9.46 g, 50 mmol) in THF (30 mL).

    • Add the ketone solution dropwise to the ylide at 0°C.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Result: Formation of the enol ether intermediate (usually a mixture of E/Z isomers).

  • Hydrolysis (The Critical Step):

    • Concentrate the THF reaction mixture to remove the bulk of the solvent.

    • Add 2N HCl (100 mL) to the residue.

    • Heat to mild reflux (60-70°C) for 1 hour. This cleaves the enol ether to the aldehyde.

    • Note: Triphenylphosphine oxide (TPPO) will precipitate as a solid byproduct.

  • Work-up:

    • Cool the mixture. Filter off the solid TPPO.[7]

    • Wash the acidic aqueous filtrate with Toluene (2 x 50 mL) to remove remaining neutral organic impurities (TPPO).

    • Basify: Carefully adjust the aqueous phase to pH ~10 using 4N NaOH (keep cool).

    • Extract the product (now a free base) into Ethyl Acetate (3 x 70 mL).

  • Purification:

    • Dry (MgSO₄) and concentrate.

    • Distillation: For high purity, vacuum distillation (bp ~115°C at 0.5 mmHg) is recommended to separate from trace phosphine oxides.

Quality Control & Validation

For Alzheimer's drug development, impurity profiling is critical.

ParameterSpecificationMethodNotes
Appearance Pale yellow to colorless oilVisualDarkens upon oxidation.
Purity >98.0%HPLC (C18)Mobile Phase: ACN/Water (0.1% TFA).
Identity (NMR) CHO proton: singlet/doublet at 9.65 ppm 1H-NMR (CDCl₃)Distinctive aldehyde peak.
Identity (IR) C=O stretch: 1720-1730 cm⁻¹ FTIRStrong band.
Impurity A N-benzyl-4-piperidinecarboxylic acidHPLCFrom over-oxidation (Route A).
Impurity B Triphenylphosphine OxideHPLC/NMRFrom Wittig (Route B).

References

  • Gaonkar, S. L., et al. "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil."[8] ResearchGate, 2025.[8] Link

  • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO."[9] Journal of Organic Chemistry, 1987. (Foundational Protocol).[10]

  • Eisai Co Ltd. "Method for preparing 1-benzylpiperidine-4-carboxaldehyde." CN102079720B, Google Patents. Link

  • Vertex Pharmaceuticals. "Synthesis method of N-benzyl-4-piperidinylcarbaldehyde." CN1556105A, Google Patents. Link

  • PrepChem. "Synthesis of 1-benzylpiperidine-4-carboxaldehyde via DIBAL." Link

Sources

Application Note: One-Pot Synthesis of N-Substituted 4-Piperidones via Double Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 4-piperidone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous analgesics (e.g., fentanyl), antidepressants (e.g., paroxetine), and CCR5 antagonists.[1] Traditional syntheses, such as the Dieckmann condensation or the Petrenko-Kritschenko reaction, often suffer from harsh conditions, multi-step procedures, or low atom economy.[1]

This application note details the Double Aza-Michael Addition , a streamlined, one-pot methodology for constructing N-substituted 4-piperidones. By reacting primary amines with bis(


-unsaturated) ketones (dienones), researchers can achieve rapid ring closure with high regioselectivity.[1]
Key Advantages[1]
  • Atom Economy: 100% atom economy (theoretical) as all atoms of the reactants are incorporated into the product.[1]

  • Operational Simplicity: One-pot, often open-flask conditions.[1]

  • Scalability: Suitable for gram-to-kilogram scale synthesis without complex purification.[1]

Mechanistic Underpinnings[1][2][3][4][5]

The formation of the piperidone ring proceeds via a sequential Double Aza-Michael Addition . Understanding the kinetics of these two steps is critical for optimizing yields, particularly when using sterically hindered or electron-deficient amines.[1]

  • Intermolecular Addition (

    
    ):  The nucleophilic nitrogen of the primary amine attacks the 
    
    
    
    -carbon of the first alkene.[1] This is the rate-determining step (RDS) for sterically hindered amines.
  • Conformational Rotation: The intermediate mono-adduct must rotate to bring the secondary amine and the second alkene into proximity.[1]

  • Intramolecular Cyclization (

    
    ):  The secondary amine attacks the second 
    
    
    
    -carbon, closing the ring.[1] This step is generally faster than the first due to the proximity effect (high effective molarity), provided the conformation is favorable.[1]
Pathway Visualization[1]

AzaMichaelMechanism Reactants Primary Amine + Bis(enone) TS1 Transition State 1 (Intermolecular) Reactants->TS1 Nucleophilic Attack Intermediate Mono-Aza-Michael Adduct (Open Chain) TS1->Intermediate Rotamer Reactive Rotamer (s-cis conformation) Intermediate->Rotamer Bond Rotation SideProduct Polymerization (Oligomers) Intermediate->SideProduct Intermolecular Attack (High Conc.) TS2 Transition State 2 (Intramolecular) Rotamer->TS2 Ring Closure Product N-Substituted 4-Piperidone TS2->Product

Figure 1: Reaction pathway for the double aza-Michael addition.[1] Note the critical branch point at the Intermediate stage where high concentration can lead to polymerization.[1]

Experimental Protocols

Protocol A: Catalyst-Free "Green" Synthesis (Alkyl Amines)

Applicability: Ideal for highly nucleophilic aliphatic amines (e.g., methylamine, benzylamine) and electron-deficient dienones.[1] Solvent System: Ethanol:Water (1:[1]1) or pure Water (for hydrophobic effect acceleration).[1]

Reagents:

  • Dibenzylideneacetone (DBA) or targeted Bis-enone (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)[1]

  • Ethanol (Reagent Grade)[1]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of bis(benzylidene)acetone in 5 mL of Ethanol.

  • Addition: Add 1.1 mmol of the primary amine dropwise at room temperature.

    • Note: A slight excess of amine prevents the presence of unreacted enone, which is difficult to separate.[1]

  • Reaction: Stir the mixture at reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1).[1] The fluorescent spot of DBA will disappear.

  • Workup: Cool the reaction mixture to 0°C (ice bath).

    • Crystallization:[2] In many cases, the piperidone precipitates as a solid.[1] Filter and wash with cold ethanol.[1]

    • Extraction (if oil): Evaporate ethanol, extract with EtOAc, wash with brine, dry over

      
      .
      
Protocol B: Lewis Acid Catalyzed Synthesis (Anilines/Hindered Amines)

Applicability: Required for anilines (low nucleophilicity) or bulky amines where the uncatalyzed rate is too slow.[1] Catalyst: Iodine (


, 10 mol%) or Indium Trichloride (

).[1]

Step-by-Step Procedure:

  • Mixing: Combine 1.0 mmol of bis-enone and 1.0 mmol of aniline in 5 mL of Acetonitrile (

    
    ).
    
  • Catalyst Addition: Add 10 mol% (25 mg) of molecular Iodine (

    
    ).
    
  • Reaction: Stir at room temperature. If no conversion is observed after 1 hour, heat to 50°C.[1]

    • Mechanism:[3][4][5][2][6][7][8][9][10][11] Iodine activates the carbonyl oxygen (halogen bonding) and/or forms a transient N-I complex, increasing the electrophilicity of the

      
      -carbon.[1]
      
  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to neutralize the iodine (color change from dark brown to clear).
    
  • Isolation: Extract with Dichloromethane (DCM), dry, and concentrate.[1] Purify via recrystallization or flash chromatography.[1]

Data Analysis & Optimization

The following table summarizes expected outcomes based on amine nucleophilicity and steric hindrance.

Amine ClassExampleConditionsTime (h)Yield (%)Notes
Aliphatic (1°) BenzylamineProtocol A (EtOH, Reflux)2.092%Fast, often precipitates pure.[1]
Aliphatic (Small) MethylamineProtocol A (Water, RT)0.595%Exothermic; add amine slowly.[1]
Aromatic AnilineProtocol B (

, MeCN)
4–685%Fails in pure water/ethanol without catalyst.[1]
Electron-Poor 4-NitroanilineProtocol B (Reflux)12+60%Requires strong Lewis acid (

or

).[1]
Steric Bulk tert-ButylamineProtocol A (Reflux, 24h)24+45%Slow

and

.[1] Competing retro-Michael.
Workflow Diagram

Workflow Start Select Amine & Bis-enone CheckNu Is Amine Nucleophilic? (Alkyl vs Aryl) Start->CheckNu RouteA Protocol A: Ethanol/Water Reflux CheckNu->RouteA Alkyl (High Nu) RouteB Protocol B: Lewis Acid (I2/InCl3) in MeCN CheckNu->RouteB Aryl/Hindered (Low Nu) Monitor Monitor TLC (Disappearance of Enone) RouteA->Monitor RouteB->Monitor Precip Solid Precipitate? Monitor->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes Extract Evaporate & Extract (EtOAc/Brine) Precip->Extract No Final Pure 4-Piperidone Filter->Final Extract->Final

Figure 2: Decision matrix for selecting the appropriate synthetic protocol based on substrate properties.

Troubleshooting & Critical Parameters

Polymerization (The "Gummy" Product)
  • Cause: If the concentration is too high (>0.5 M), the intermediate mono-adduct (see Figure 1) is more likely to attack another enone molecule (intermolecular) rather than cyclize (intramolecular).[1]

  • Solution: Perform the reaction under high dilution conditions (0.1 M - 0.2 M).

Retro-Michael Reaction
  • Symptom: Low yield, presence of starting materials upon prolonged heating.[1]

  • Cause: The reaction is reversible.[1][2] High temperatures can drive the equilibrium back to the open-chain form.

  • Solution: Avoid overheating. If using Protocol A, try running at room temperature for a longer duration rather than refluxing.

Regioselectivity Issues
  • Context: When using asymmetric bis-enones.

  • Insight: The amine will attack the less hindered/more electrophilic double bond first.[1] However, in the formation of the 4-piperidone ring, the final product is the same regardless of which bond is attacked first, provided the ring closes.[1]

References

  • Review of Aza-Michael Methodology: Rulev, A. Y. (2014).[1] "Aza-Michael addition in the synthesis of nitrogen-containing heterocycles."[3][8] Russian Chemical Reviews, 83(11).[1] [1]

  • Catalyst-Free/Green Synthesis: Sundararajan, G., & Prabappa, M. (2011).[1] "A green and efficient synthesis of N-substituted-2,6-diaryl-piperidin-4-ones in water." Green Chemistry Letters and Reviews, 4(1), 71-76.[1] [1]

  • Lewis Acid C

    
    ): 
    Yadav, J. S., et al. (2001).[1] "InCl3-catalyzed conjugate addition of amines to electron-deficient alkenes: a simple and efficient synthesis of 
    
    
    
    -amino derivatives." Synlett, 2001(09), 1431-1432.[1] [1]
  • Iodine Mediated Synthesis: Banik, B. K., et al. (2004).[1] "Iodine-catalyzed Michael addition of amines to conjugated alkenes."[1] Tetrahedron Letters, 45(24), 4723-4726.[1] [1]

Sources

Application Note: Role of 1-Benzyl-4-Piperidone in the Synthesis of Menin Inhibitors for Leukemia

[1][2]

Executive Summary

The disruption of the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a validated therapeutic strategy for KMT2A-rearranged acute leukemias. Small-molecule inhibitors targeting this interface rely heavily on specific pharmacophores to ensure binding affinity and oral bioavailability.

1-Benzyl-4-piperidone (CAS: 3612-20-2) serves as a critical, versatile starting material in the synthesis of these inhibitors.[1] It provides the structural foundation for the piperidine linker/tail , a moiety essential for occupying the hydrophobic sub-pockets (specifically the P13 and F9 pockets) of Menin. This guide details the synthetic utility of 1-benzyl-4-piperidone, providing validated protocols for its conversion into high-affinity Menin inhibitors (e.g., MIV series, MI-analogs) and elucidating the mechanistic rationale behind its selection.

Scientific Background & Mechanism[3][4]

The Menin-MLL Target

In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin to specific gene promoters (e.g., HOXA9, MEIS1), driving leukemogenesis.[2] Inhibitors must competitively bind to the Menin central cavity, displacing MLL.

The Role of the Piperidine Scaffold

Structural Activity Relationship (SAR) studies, particularly those involving the MI-series (e.g., MI-463, MI-503) and MIV-series , have identified the piperidine ring as a "privileged structure."

  • Solubility & PK: The basic nitrogen in the piperidine ring improves aqueous solubility and pharmacokinetic profiles.

  • Geometry: The chair conformation of the piperidine ring projects substituents (e.g., 4-phenyl, 4-pyridyl groups) into the deep hydrophobic pockets of Menin, mimicking the key hydrophobic residues (e.g., F9 of MLL) required for high-affinity binding.

  • Synthetic Versatility: 1-Benzyl-4-piperidone allows for rapid diversification at the C4 position via nucleophilic addition, enabling the creation of diverse libraries of "tail" moieties.

Experimental Protocols

Protocol A: Synthesis of 4-Substituted Piperidine Intermediates

Objective: To synthesize a 4-aryl/heteroaryl-4-hydroxypiperidine core from 1-benzyl-4-piperidone using organometallic addition. This intermediate is a precursor to the "tail" region of potent menin inhibitors like Compound 27 (MIV series).

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • 2-Bromopyridine (or relevant aryl halide)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (saturated aq.)[3]

Procedure:

  • Preparation of Organolithium Reagent:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Add 2-bromopyridine (1.2 eq) and anhydrous THF (10 mL/g). Cool to -78°C .

    • Dropwise add n-BuLi (1.2 eq) over 20 minutes. Maintain temperature < -70°C.

    • Stir for 30 minutes to generate 2-pyridyl lithium.

  • Nucleophilic Addition:

    • Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the lithiated species at -78°C.

    • Critical Step: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. This ensures complete conversion and minimizes side reactions (e.g., enolization).

  • Quench & Isolation:

    • Quench with saturated NH₄Cl solution at 0°C.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 85-95% of the tertiary alcohol.

Protocol B: Catalytic Debenzylation (The "Switch")

Objective: To remove the benzyl protecting group, exposing the secondary amine for coupling to the inhibitor "head" group (e.g., thienopyrimidine scaffold).

Reagents:

  • N-Benzyl-4-substituted-piperidine (from Protocol A)

  • Pearlman’s Catalyst (Pd(OH)₂/C, 20 wt%)

  • Ethanol (Absolute)

  • Hydrogen Gas (H₂, balloon or Parr shaker)

Procedure:

  • Dissolve the substrate in Ethanol (0.1 M concentration).

  • Add Pearlman’s Catalyst (10 wt% loading relative to substrate).

  • Hydrogenation:

    • Purge the vessel with N₂ (3x) and then H₂ (3x).

    • Stir vigorously under H₂ atmosphere (1 atm is usually sufficient; 40-50 psi for scale-up) at 60°C for 12-18 hours.

    • Note: Heating is often required for sterically hindered tertiary alcohols.

  • Work-up:

    • Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

    • Concentrate filtrate to yield the free amine.

    • Quality Control: Verify deprotection via LC-MS (loss of benzyl mass, M-90).

Data Visualization & Pathways

Synthetic Pathway Diagram

The following diagram illustrates the transformation of 1-benzyl-4-piperidone into a functional menin inhibitor pharmacophore.

SynthesisPathwayStart1-Benzyl-4-PiperidoneStep1Nucleophilic Addition(Organolithium/Grignard)Start->Step1-78°C, THFInter1Tertiary AlcoholIntermediateStep1->Inter1Step2Debenzylation(Pd(OH)2/C, H2)Inter1->Step2EtOH, HeatInter2Free Secondary Amine(Piperidine Core)Step2->Inter2Step3Coupling Reaction(w/ Thienopyrimidine Head)Inter2->Step3SNAr or AlkylationFinalMenin Inhibitor(e.g., MIV-6 Analog)Step3->Final

Caption: Synthetic workflow converting 1-benzyl-4-piperidone into a bioactive Menin-MLL inhibitor.

Mechanism of Action (MOA)

This diagram details how the synthesized inhibitor disrupts the oncogenic signaling.

MOAMeninMenin Protein(Central Cavity)ComplexMenin-MLL Complex(Active Transcription)Menin->ComplexHigh Affinity BindingDisplacedDisplaced MLL(Degradation/Inactive)Menin->DisplacedInhibitor BindingMLLMLL Fusion Protein(Oncogenic)MLL->ComplexHigh Affinity BindingGeneExpLeukemogenic Genes(HOXA9, MEIS1)Complex->GeneExpUpregulationInhibitorPiperidine-Based Inhibitor(Synthesized)Inhibitor->MeninCompetes for P13/F9 Pocket(Ki < 2 nM)ApoptosisDifferentiation &ApoptosisGeneExp->ApoptosisDownregulation

Caption: Mechanism of Menin-MLL inhibition. The piperidine tail of the inhibitor is crucial for high-affinity binding to the Menin pocket.

Comparative Data: Piperidine Analogs

The following table summarizes the inhibitory potency (IC₅₀) of various analogs derived from the 1-benzyl-4-piperidone scaffold, highlighting the importance of the C4-substitution pattern.

Compound IDC4-Substituent (R)Linker TypeMenin Binding IC₅₀ (nM)Status
MIV-1 PhenylEther125Early Hit
MIV-6 Cyclopentyl + AmineEther14Lead
MI-503 MethylPiperazine*15Preclinical
Revumenib (Complex)Piperidine< 10Clinical (Ph II)

Note: While MI-503 uses a piperazine, the synthetic logic (N-protection, functionalization, deprotection) mirrors the piperidone route.

References

  • Ren, J., et al. (2016).[4] Design and synthesis of benzylpiperidine inhibitors targeting the menin–MLL1 interface. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • He, S., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell. Retrieved from [Link]

Application Note: Benzylpiperidine Derivatives as Reversible MAGL Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the characterization and utilization of benzylpiperidine derivatives as reversible, highly selective inhibitors of Monoacylglycerol Lipase (MAGL). Unlike traditional irreversible carbamates (e.g., JZL184), this scaffold offers a non-covalent mechanism of action, reducing the risk of off-target alkylation and providing a distinct pharmacokinetic profile for studying endocannabinoid signaling and cancer metabolism.

Abstract & Introduction

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] This reaction terminates cannabinoid receptor signaling and provides the precursor AA for pro-inflammatory prostaglandin synthesis. Consequently, MAGL is a high-value target for pain, neuroinflammation, and aggressive cancers (e.g., pancreatic ductal adenocarcinoma).

While early inhibitors like JZL184 irreversibly carbamylate the catalytic Serine-122, benzylpiperidine derivatives (exemplified by Compound 13 and Compound 10a ) represent a newer class of reversible, competitive inhibitors . These compounds exploit the hydrophobic "lid" domain of MAGL, offering nanomolar potency (


 nM) with superior selectivity profiles against off-targets like FAAH and ABHD6.
Key Advantages of Benzylpiperidine Scaffold
  • Reversibility: Avoids permanent inactivation of the enzyme, reducing potential for haptenization or immune-mediated toxicity.

  • Selectivity: Structural optimization allows precise fitting into the MAGL regulatory cap, minimizing cross-reactivity with other serine hydrolases.

  • Metabolic Stability: Optimized derivatives (e.g., fluoro-substituted phenols) show enhanced microsomal stability compared to earlier ester-based inhibitors.

Mechanism of Action & Signaling Pathway

Benzylpiperidine inhibitors bind within the MAGL active site, preventing the entry of lipid substrates. Molecular dynamics simulations suggest the piperidine ring occupies a hydrophobic pocket formed by Leu148, Leu213, and Leu241 , while the amide carbonyl forms critical hydrogen bonds with the backbone of Ala51 and Met123 .

Diagram 1: MAGL Signaling & Inhibition Logic

MAGL_Pathway cluster_membrane Cell Membrane PL Phospholipids DAG Diacylglycerol PL->DAG 2 2 DAG->2 AG Blocked AA Arachidonic Acid (AA) AG->AA Hydrolysis Glycerol Glycerol AG->Glycerol CB_Rec CB1/CB2 Receptors (Neuroprotection) AG->CB_Rec Activation MAGL MAGL Enzyme (Active) MAGL->2 MAGL_Inhib MAGL-Inhibitor Complex (Inactive) MAGL->MAGL_Inhib Inhibition Inhibitor Benzylpiperidine Inhibitor Inhibitor->MAGL Reversible Binding (Competitive) MAGL_Inhib->2 PGE2 Prostaglandins (Inflammation/Pain) AA->PGE2 COX1/2

Caption: Benzylpiperidine inhibitors block MAGL, preventing 2-AG hydrolysis. This preserves the neuroprotective 2-AG pool and reduces pro-inflammatory Arachidonic Acid production.

Protocol 1: Biochemical Screening (Fluorescence Assay)

This assay uses 7-hydroxycoumarinyl-arachidonate (7-HCA) , a fluorogenic substrate.[3] MAGL hydrolysis releases the highly fluorescent 7-hydroxycoumarin (7-HC).[3]

Materials
  • Enzyme: Recombinant Human MAGL (HEK293T membrane fraction or purified protein).

  • Substrate: 7-HCA (Stock: 10 mM in DMSO).

  • Inhibitor: Benzylpiperidine derivative (e.g., Compound 13).[2][4][5][6]

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% (w/v) BSA (fatty acid-free).

    • Note: Standard BSA can cause background fluorescence; use high-grade or substitute with 0.05% Triton X-100 if interference occurs.

Step-by-Step Procedure
  • Preparation: Dilute MAGL protein in Assay Buffer to a concentration of 0.5 µg/mL.

  • Inhibitor Incubation:

    • Add 190 µL of diluted MAGL to black 96-well plates.

    • Add 5 µL of Inhibitor (varying concentrations in DMSO).[7]

    • Include "Vehicle Control" (DMSO only) and "No Enzyme Control" (Buffer only).

    • Incubate for 20 minutes at 25°C . (Crucial for equilibrium binding of reversible inhibitors).

  • Substrate Addition:

    • Add 5 µL of 7-HCA (Final concentration: 10 µM).

    • Final reaction volume: 200 µL.

  • Measurement:

    • Immediately read fluorescence in kinetic mode on a plate reader.

    • Excitation: 335 nm | Emission: 450 nm.

    • Read every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Normalize to Vehicle Control (100% Activity).

    • Calculate IC50 using a non-linear regression model (log(inhibitor) vs. response).

Protocol 2: Selectivity Profiling (Competitive ABPP)

To confirm the inhibitor does not target other serine hydrolases (e.g., FAAH, ABHD6), perform competitive Activity-Based Protein Profiling (ABPP) using the broad-spectrum probe TAMRA-FP .

Diagram 2: ABPP Workflow

ABPP_Workflow Proteome Proteome Lysate (Brain/Cell Line) Inhibitor Add Benzylpiperidine (Pre-incubation) Proteome->Inhibitor 30 min, 37°C Probe Add TAMRA-FP (Activity Probe) Inhibitor->Probe 1 µM, 20 min SDS SDS-PAGE Separation Probe->SDS Quench & Load Imaging Fluorescence Scanning SDS->Imaging Result Band Analysis: Loss of MAGL Band = Target Engagement Imaging->Result

Caption: Competitive ABPP workflow. Pre-incubation with the inhibitor blocks the active site, preventing the fluorescent TAMRA-FP probe from binding.

Procedure
  • Lysate Prep: Prepare proteome lysate (e.g., from PANC-1 cells or mouse brain) in PBS (1 mg/mL protein).

  • Inhibitor Treatment:

    • Aliquot 50 µL lysate.

    • Add 1 µL of Benzylpiperidine inhibitor (10 µM final) or DMSO.

    • Incubate 30 min at 37°C .

  • Probe Labeling:

    • Add TAMRA-FP (Fluorophosphonate-rhodamine) to a final concentration of 1 µM.

    • Incubate 20 min at Room Temp in the dark.

  • Quenching: Add 2x SDS-PAGE loading buffer and boil for 5 min at 95°C.

  • Resolution: Run 15 µL of sample on a 10% SDS-PAGE gel.

  • Imaging: Scan the gel using a fluorescence scanner (e.g., ChemiDoc) at the rhodamine channel (Ex 532 nm / Em 580 nm).

    • Interpretation: MAGL appears at ~33-35 kDa. A disappearance of this band in the inhibitor-treated lane confirms target engagement. Retention of bands at ~63 kDa (FAAH) confirms selectivity.

Data Summary: Benzylpiperidine SAR

The following table summarizes the Structure-Activity Relationship (SAR) for key benzylpiperidine derivatives compared to reference standards.

CompoundScaffold TypeMechanismMAGL IC50 (nM)Selectivity (vs. FAAH)Ref
Compound 13 BenzylpiperidineReversible2.0 >1000-fold[1]
Compound 10a Benzylpiperidine (F-sub)Reversible26.4>300-fold[1]
Compound 7 BenzylpiperidineReversible133.9~40-fold[1]
JZL184 CarbamateIrreversible8.0Moderate[2]
KML29 CarbamateIrreversible5.9High[3]

Expert Insight: The introduction of a fluorine atom on the phenolic ring (Compound 10a) significantly improves potency compared to the parent Compound 7, likely due to enhanced hydrophobic interactions and metabolic stability. Compound 13 represents the optimized lead with sub-nanomolar affinity.

References

  • Granchi, C., et al. (2022). "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives."[1][2][6] Journal of Medicinal Chemistry, 65(9), 6721–6739. Link

  • Long, J. Z., et al. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology, 5, 37–44. Link

  • Chang, J. W., et al. (2012). "Highly Selective Inhibitors of Monoacylglycerol Lipase Identified by High-Throughput Screening." Chemistry & Biology, 19(5), 579-588. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Wittig Synthesis of 1-Benzyl-4-methylenepiperidine

[1]

Current Status: Operational Support Tier: Level 3 (Process Optimization & Troubleshooting) Subject: Yield Enhancement & Protocol Standardization

Executive Summary

The conversion of 1-benzyl-4-piperidone to 1-benzyl-4-methylenepiperidine via the Wittig reaction is a cornerstone transformation in medicinal chemistry, serving as a precursor for antihistamines, antipsychotics, and antifungal agents (e.g., Efinaconazole).

While theoretically straightforward, this reaction frequently suffers from variable yields (30–60%) due to three specific failure modes:

  • Hygroscopic Reagents: Quenching of the ylide by trace moisture in the phosphonium salt.

  • Enolization Competition: The basicity of the ylide causing deprotonation of the piperidone (

    
    -protons) rather than nucleophilic attack.
    
  • Workup Losses: Product occlusion within the triphenylphosphine oxide (TPPO) byproduct or loss during aqueous extraction due to the basic nitrogen.

This guide provides a self-validating protocol designed to stabilize yields at >85% .

Module 1: Critical Reagent Preparation

The #1 cause of failure in this synthesis is not the chemistry; it is the water content of the phosphonium salt.

Methyltriphenylphosphonium Bromide ( )
  • The Issue: This salt is extremely hygroscopic. "Bottle dry" is rarely dry enough. Water destroys the ylide stoichiometrically.

  • The Fix: Dry the salt under high vacuum (<1 mmHg) at 100°C for 4–6 hours before every reaction.

  • Validation: The salt should be a free-flowing white powder, not clumpy.

Base Selection: The Potassium tert-Butoxide Advantage

While

Potassium tert-butoxide (

-BuOK)
  • Why?

    
    -BuOK is less nucleophilic than 
    
    
    -BuLi, reducing the risk of attacking the benzyl group or ring-opening. It provides a cleaner "Instant Ylide" generation in THF.
  • Requirement: Use sublimed grade

    
    -BuOK or a fresh 1.0 M solution in THF. Old bottles of solid 
    
    
    -BuOK form a crust of KOH/carbonate that kills the reaction.

Module 2: Optimized Reaction Protocol

Standard Operating Procedure (SOP-W-042)

ParameterSpecificationRationale
Stoichiometry 1.3 eq Salt / 1.3 eq BaseExcess ylide compensates for adventitious moisture and enolization losses.
Solvent Anhydrous THF (0.3 M)Optimal solubility for the ylide; precipitates the inorganic salts.
Temperature 0°C (Addition)

RT (Stir)
Cold addition prevents thermal decomposition; RT drives the betaine collapse.
Atmosphere Nitrogen/Argon (Balloon)Essential. Oxygen oxidizes the ylide; moisture quenches it.
Step-by-Step Execution
  • Ylide Generation (The Canary Test):

    • Suspend dried

      
       (1.3 equiv) in anhydrous THF under inert atmosphere.
      
    • Cool to 0°C.

    • Add

      
      -BuOK (1.3 equiv) portion-wise.
      
    • Checkpoint: The suspension must turn a bright canary yellow . If it is pale or white, your reagents are wet. Stop and re-dry.[1]

    • Stir for 45 minutes at 0°C.

  • Substrate Addition:

    • Dissolve 1-benzyl-4-piperidone (1.0 equiv) in minimal dry THF.

    • Add dropwise to the yellow ylide solution at 0°C.

    • Observation: The yellow color will fade as the ylide is consumed. This is a visual confirmation of reaction progress.

  • Completion:

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Monitoring: Use 10% MeOH/DCM. Stain with Ninhydrin or UV. The ketone spot should disappear.

Module 3: The "Acid-Base" Purification Strategy

Standard Wittig workups fail here because the product is a basic amine. We leverage this property to completely separate the product from the Triphenylphosphine Oxide (TPPO) nightmare.

The Protocol
  • Quench: Add water to the reaction mixture.

  • Initial Extraction: Extract with Diethyl Ether (

    
    ).
    
    • Phase Check: The Product and TPPO are in the Organic Phase .

  • The Acid Trap (Critical Step):

    • Extract the organic phase with 1N HCl (aq) .

    • Chemistry: The product protonates (

      
      ) and moves to the Aqueous Phase .
      
    • Separation: The TPPO (neutral) stays in the Organic Phase . Discard the organic phase (properly).

  • Liberation:

    • Basify the aqueous phase to pH >12 using 4N NaOH.

    • The product becomes an oil/solid precipitate.

  • Final Extraction:

    • Extract the aqueous phase with DCM or Ether. Dry (

      
      ) and concentrate.
      
Visual Workflow: Acid-Base Purification

WorkupFlowStartCrude Reaction Mixture(Product + TPPO + Salts)QuenchQuench with WaterExtract with EtherStart->QuenchSeparation1Phase SeparationQuench->Separation1OrgLayer1Ether Layer(Product + TPPO)Separation1->OrgLayer1AqLayer1Aqueous Layer(Inorganic Salts)Separation1->AqLayer1SaltsAcidExtExtract with 1N HClOrgLayer1->AcidExtWasteDiscard to WasteAqLayer1->WasteSeparation2Phase SeparationAcidExt->Separation2OrgLayer2Ether Layer(Contains TPPO)Separation2->OrgLayer2TPPO RemovalAqLayer2Acidic Aqueous Layer(Product as Ammonium Salt)Separation2->AqLayer2Product TrappedOrgLayer2->WasteBasifyBasify with NaOH (pH > 12)AqLayer2->BasifyFinalExtExtract with DCMConcentrateBasify->FinalExtProductPure this compound(>95% Purity)FinalExt->Product

Caption: Acid-Base Workup Strategy utilizing the basicity of the piperidine nitrogen to isolate the product from neutral Triphenylphosphine Oxide (TPPO).

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture never turned yellow after adding base.

Diagnosis: Reagents are wet. The base reacted with water instead of the phosphonium salt. Solution: You cannot rescue this batch. Abort. Dry your phosphonium salt at 100°C under vacuum and use a fresh bottle of

Q2: I have low yield, and the recovered starting material is the ketone.

Diagnosis: Enolization. The ylide acted as a base, removing a proton from the piperidone ring instead of attacking the carbonyl. Solution:

  • Ensure the reaction is kept cold (0°C) during addition.

  • Add the ketone to the ylide (inverse addition), not the ylide to the ketone. This ensures the ketone always sees an excess of ylide, favoring addition over enolization.

Q3: The product contains a stubborn white solid impurity.

Diagnosis: Residual Triphenylphosphine Oxide (TPPO). Solution: If the Acid/Base workup was insufficient:

  • Dissolve the crude oil in cold Hexanes (or Pentane).

  • The product is soluble; TPPO is insoluble.

  • Filter off the white solid.[2]

  • Concentrate the filtrate.

Q4: Is the exocyclic double bond stable?

Diagnosis: Isomerization risk. Insight: The exocyclic double bond can isomerize to the more thermodynamically stable endocyclic position (1-benzyl-1,2,3,6-tetrahydropyridine) if exposed to acid and heat for too long. Precaution: Keep the acidic extraction step (Step 3 in Module 3) brief and cold. Do not heat the acidic solution.

Module 5: Mechanistic Visualization

Understanding the failure points at the molecular level allows for better control.

MechanismSaltMePPh3BrYlidePhosphonium Ylide(Yellow Species)Salt->Ylide -HBrBaset-BuOKBase->YlideKetone1-Benzyl-4-piperidoneEnolEnolate Side Product(Low Yield Path)Ketone->Enol Deprotonation by Ylide(Temp too high)BetaineOxaphosphetaneIntermediateYlide->Betaine + Ketone (Nucleophilic Attack)QuenchedQuenched Salt(Wet Reagents)Ylide->Quenched + H2O (Moisture)Product4-Methylene ProductBetaine->Product - TPPO

Caption: Mechanistic pathway showing the competition between successful olefination (Green) and common failure modes: moisture quenching and enolization (Red).

References

  • Preparation of 4-methylenepiperidine via Wittig Reaction. Chemical and Pharmaceutical Bulletin, 1993, 41 (11), 1971-1986.[3]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Patent CN108017573B.

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry, 2017, 82 (19), 9931–9936. [4]

  • The Wittig Reaction Using Potassium-tert-butoxide. Synthetic Communications, 1985, 15 (10), 855-864.

Suppressing by-product formation in the reduction of N-benzyl-4-ethoxycarbonylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppressing By-product Formation & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Reference Code: TSC-RED-NBZEP-001[1]

Executive Summary & Reaction Context

The reduction of N-benzyl-4-ethoxycarbonylpiperidine (Ethyl 1-benzylpiperidine-4-carboxylate) is a pivotal step in the synthesis of piperidine-based therapeutics, most notably Donepezil (Aricept) , an acetylcholinesterase inhibitor for Alzheimer's disease.[1]

Depending on the reducing agent and conditions, the target is either:

  • The Alcohol: N-Benzyl-4-hydroxymethylpiperidine (Standard reduction).[1]

  • The Aldehyde: N-Benzyl-4-formylpiperidine (Partial reduction, critical for Donepezil).[1][2]

This guide addresses the suppression of three primary by-product classes:

  • Type A (Over-Reduction): Formation of the alcohol when the aldehyde is desired.

  • Type B (Debenzylation): Cleavage of the N-benzyl protecting group.[1]

  • Type C (Hydrolysis/Side-Reactions): Formation of carboxylic acids or solvent adducts.[1]

Critical Reagent Selection & Mechanistic Logic

Q: Which reducing agent offers the highest selectivity for my target?

A: The choice of reagent dictates the reaction pathway and by-product profile.[1] Use the table below to select the correct agent based on your target.

Target ProductRecommended ReagentMechanism of ActionPrimary Risk (By-product)
Alcohol (-CH₂OH)LiAlH₄ (LAH) Aggressive nucleophilic hydride transfer.[1] Reduces ester -> aldehyde -> alcohol rapidly.[1]Emulsion formation during workup; flammability.[1]
Alcohol (-CH₂OH)LiBH₄ Milder than LAH; chemoselective (tolerates amides/nitriles).[1]Slower reaction; incomplete conversion.
Aldehyde (-CHO)DIBAL-H (at -78°C)Forms stable tetrahedral aluminum intermediate that collapses to aldehyde only upon hydrolysis.[1]Over-reduction to alcohol if temp > -60°C.
Aldehyde (-CHO)Red-Al + Pyrrolidine Modified hydride forms a sterically hindered complex, preventing further reduction of the aldehyde.[1]Amine adducts (e.g., N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine).[1]

Experimental Protocols & Troubleshooting

Scenario A: Target is the Alcohol (Complete Reduction)

Standard Protocol: LiAlH₄ Reduction in THF.

Step 1: Preparation

  • Reagent: 1.0 equiv Ester, 1.2 - 1.5 equiv LiAlH₄ (0.5 equiv molarity, as LAH has 4 hydrides).

  • Solvent: Anhydrous THF or Diethyl Ether (Water < 50 ppm).[1] Note: Water reacts with LAH to form LiAlO₂, reducing stoichiometry and creating H₂ gas hazards.[1]

Step 2: Addition (The "Inverse" Rule)

  • Protocol: Add the Ester solution TO the LAH suspension at 0°C.

  • Why? Adding LAH to the ester creates a local excess of ester, which can lead to condensation side-reactions.[1] Adding ester to LAH ensures excess hydride, driving the reaction straight to the alkoxide intermediate.

Step 3: Quenching (The "Fieser" Method)

  • To suppress "aluminum emulsions" (a gelatinous by-product that traps product):

    • Dilute with wet ether.[1]

    • Add x mL Water (per x g LAH).

    • Add x mL 15% NaOH .

    • Add 3x mL Water .

    • Filter the granular white precipitate.[1]

Troubleshooting Guide: Alcohol Synthesis
SymptomProbable CauseCorrective Action
Incomplete Conversion Old/Degraded LAH.[1]Titrate LAH or use fresh pellets.[1] LAH degrades to LiH + Al (grey powder) over time.[1]
Gelatinous Workup Improper Quench.[1]Use the Fieser method (above) or Rochelle's Salt (Sodium potassium tartrate) saturated solution stir for 2 hours.
Debenzylation Contaminated Reagents.[1][3][4]Ensure no Pd/C or heavy metals are present in reaction vessels if hydrogenation was performed previously.[1] Hydride reduction rarely cleaves benzyl groups.[1]
Scenario B: Target is the Aldehyde (Partial Reduction)

Critical Issue: Suppressing the over-reduction to alcohol.

Protocol: DIBAL-H Reduction at Cryogenic Temperatures.

Step 1: Conditions

  • Temperature: Must maintain -78°C strictly.

  • Solvent: Toluene or DCM (non-coordinating solvents are preferred over THF for DIBAL-H aldehyde selectivity).[1]

Step 2: Quenching (Critical Step)

  • The tetrahedral intermediate is stable at -78°C.[1]

  • Quench: Add Methanol at -78°C to destroy excess hydride, then add saturated Rochelle's salt solution and warm to room temperature.

  • Warning: Warming before quenching releases the aldehyde, which can then be reduced by any remaining active DIBAL species.

Troubleshooting Guide: Aldehyde Synthesis
SymptomProbable CauseCorrective Action
Alcohol By-product (>10%) Temperature Spike.[1]Ensure internal probe monitors temp.[1] Do not let temp rise above -60°C during addition.[1]
Alcohol By-product (>10%) Solvent Coordination.[1]Switch from THF to Toluene. THF coordinates Al, altering reactivity.[1]
Starting Material Remains Old DIBAL-H.DIBAL-H is sensitive to air.[1] Use a fresh bottle or increase equivalents to 1.1 - 1.2.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways and where by-products originate.

ReactionPathways Start N-Benzyl-4-ethoxycarbonylpiperidine (Ester) Tetrahedral Tetrahedral Al-Intermediate (Stable at -78°C w/ DIBAL) Start->Tetrahedral Hydride Attack (LAH/DIBAL) ByProd_Debenzyl Debenzylated Product (Via Hydrogenolysis) Start->ByProd_Debenzyl Pd/C + H2 (Avoid!) Aldehyde N-Benzyl-4-formylpiperidine (Aldehyde) Tetrahedral->Aldehyde Hydrolysis (Quench) Alcohol N-Benzyl-4-hydroxymethylpiperidine (Alcohol) Aldehyde->Alcohol Over-Reduction (Excess Hydride/Heat) ByProd_Amine Amine Adduct (If using amine-modified Red-Al) Aldehyde->ByProd_Amine Reductive Amination (Impurity)

Caption: Reaction flowchart showing the progression from ester to alcohol, highlighting the critical "stop point" for aldehyde synthesis and potential diversion points for by-products.

Advanced Troubleshooting: The "Debenzylation" Myth

Q: I detected debenzylated product (Piperidine-4-methanol). Did LAH cleave the benzyl group?

A: Highly unlikely.[1] Standard hydride reducing agents (LAH, DIBAL, NaBH₄) do not cleave N-benzyl bonds under standard conditions.[1]

Root Cause Analysis:

  • Contamination: Did you use a reaction vessel previously used for Pd/C hydrogenation? Even trace Pd can catalyze hydrogenolysis if H₂ is generated (LAH + water = H₂).[1]

  • Chloroformate Impurities: If the starting material was prepared via benzyl chloride and ethyl isonipecotate, ensure no unreacted alkyl halides or chloroformates are present.

  • Alternative Mechanism: If using Catalytic Transfer Hydrogenation (e.g., Ammonium Formate + Pd/C) to try to reduce the ester (which is inefficient), you will debenzylate the amine.

    • Correction: Strictly use hydride reagents for this transformation.[1]

References

  • Synthesis of Donepezil Intermediate (Aldehyde Reduction)

    • Title: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.[1][2]

    • Source: ResearchGate / Organic Process Research & Development.[1]

    • URL:

  • LAH Reduction Protocols & Safety

    • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1][3][5]

    • Source: Master Organic Chemistry.[1]

    • URL:

  • Workup Optimization (Fieser Method)

    • Title: Workup: Aluminum Hydride Reduction.[1][3][5][6]

    • Source: University of Rochester, Department of Chemistry.[1]

    • URL:

  • Donepezil Structure and Intermediates

    • Title: Donepezil | C24H29NO3 | CID 3152.[1]

    • Source: PubChem.[1][4]

    • URL:[1]

  • N-Debenzylation Methodologies (Context for avoidance)

    • Title: Technical Support Center: N-Debenzylation of Piperidine Intermedi
    • Source: BenchChem.[1][7]

    • URL:

Sources

Difficulties in the purification of 4-methylenepiperidine due to impurity generation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Generation and Instability in 4-Methylenepiperidine (4-MP) Document ID: TSC-4MP-001 Audience: Synthetic Chemists, Process Development Scientists[1]

Introduction: The Core Instability

You are likely encountering difficulties because 4-methylenepiperidine (4-MP) is deceptively simple.[1] While it appears to be a standard secondary amine, the exocyclic double bond at the C4 position creates a unique high-energy motif.[1] Unlike its thermodynamically stable isomer (4-methyl-1,2,3,6-tetrahydropyridine), 4-MP is kinetically trapped.[1]

Your purification struggles likely stem from three specific failure modes:

  • Isomerization: The double bond migrates into the ring (endocyclic) under thermal or acidic stress.

  • Polymerization: The exposed methylene group undergoes radical or acid-catalyzed polymerization.

  • Wittig Byproducts: If synthesized via Wittig olefination, Triphenylphosphine oxide (TPPO) forms a "sticky" complex that co-elutes with the amine.

This guide provides self-validating protocols to isolate the 4-MP HCl salt (the only stable storage form) while suppressing these degradation pathways.

Module 1: Eliminating Triphenylphosphine Oxide (TPPO)

The Problem: In the standard Wittig synthesis of N-Boc-4-methylenepiperidine, TPPO is generated in stoichiometric amounts. TPPO is notoriously difficult to remove via chromatography because its polarity often trails or overlaps with amine derivatives, and it smears on silica.[1]

The Field-Proven Solution: ZnCl₂ Complexation Do not rely on column chromatography for bulk TPPO removal. Instead, exploit the Lewis basicity of the phosphoryl oxygen to form an insoluble complex with Zinc Chloride (


).[1]
Protocol: ZnCl₂ Precipitation Method
ParameterSpecification
Reagent Anhydrous Zinc Chloride (

)
Solvent Ethanol (Absolute) or Ethyl Acetate
Stoichiometry 2.0 equivalents of

relative to expected TPPO
Temperature Room Temperature (

)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture (containing the N-protected 4-MP and TPPO) in minimal Ethanol.

  • Complexation: Add 2.0 equivalents of anhydrous

    
    . Stir vigorously for 2 hours.
    
  • Observation: A thick white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a sintered glass funnel. Wash the cake with a small amount of cold ethanol.

  • Recovery: The filtrate contains your product. Concentrate the filtrate and partition between water and ether/DCM to remove excess zinc salts if necessary (though often not required before deprotection).

Mechanism: The


 ion coordinates with the oxygen of TPPO, creating a coordination polymer that is insoluble in polar organic solvents. This method typically removes >95% of TPPO without chromatography.

Module 2: Preventing Isomerization (The "Moving Double Bond")

The Problem: The exocyclic double bond in 4-MP is less stable than the endocyclic double bond of 4-methyl-1,2,3,6-tetrahydropyridine .[1] This isomerization is catalyzed by acid and heat.

Diagnostic Check: Run a


.
  • 4-MP (Target): Two singlets (or narrow multiplets) at

    
     ppm (exocyclic 
    
    
    
    ).
  • Impurity (Isomer): A singlet at

    
     ppm (endocyclic 
    
    
    
    ) and a methyl doublet at
    
    
    ppm.[1]
Troubleshooting Guide: Deprotection & Workup

Q: I see the isomer forming during N-Boc deprotection. How do I stop it? A: You are likely using conditions that are too harsh (e.g., refluxing HCl or neat TFA for extended periods).[1]

  • Corrective Action: Use HCl in Dioxane (4M) or HCl in Ethanol at 0°C to Room Temperature . Do not heat. Monitor the reaction by TLC and quench immediately upon completion.

  • Critical Step: When converting the salt to the free base (if necessary), use a mild inorganic base (

    
    ) and keep the temperature 
    
    
    
    .[1] Strong bases and heat drive the thermodynamic isomerization.

Module 3: Stabilization & Storage Strategy

The Problem: 4-Methylenepiperidine free base is a volatile oil that polymerizes upon exposure to air and ambient temperature.[1]

The Solution: Never store the free base. Convert it immediately to the Hydrochloride Salt (4-MP[1]·HCl) . The crystal lattice of the salt locks the conformation and prevents intermolecular polymerization.

Workflow: Optimized Purification & Salt Formation

G Start Crude Reaction Mix (Wittig Product + TPPO) ZnCl2 Add ZnCl2 (2 equiv) in Ethanol Start->ZnCl2 Filter Filter Precipitate (Remove TPPO-Zn Complex) ZnCl2->Filter Complexation Deprotect N-Boc Deprotection (HCl/Dioxane, 0°C) Filter->Deprotect Filtrate (Product) IsomerCheck QC: Check Isomerization (NMR: δ 5.3 ppm?) Deprotect->IsomerCheck Salt Crystallize HCl Salt (Et2O/MeOH) IsomerCheck->Salt Pass (<1% Isomer) Waste Discard Isomerized Batch IsomerCheck->Waste Fail (>5% Isomer)

Figure 1: Optimized workflow for the purification of 4-methylenepiperidine, highlighting the critical TPPO removal and isomerization checkpoints.

FAQ: Common Troubleshooting Scenarios

Q: My product turned yellow and gummy overnight. What happened? A: This is oxidative polymerization. The exocyclic double bond is sensitive to oxygen.

  • Fix: If you must handle the free base, do so under an Argon atmosphere.[1] Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 100 ppm) if the free base is stored in solution for more than 1 hour. Ideally, convert to the HCl salt immediately.[1]

Q: Can I distill the free base to purify it? A: Proceed with extreme caution.

  • Risk: Distillation requires heat, which promotes both polymerization and thermodynamic isomerization to the endocyclic alkene.[1]

  • Recommendation: If distillation is unavoidable, use high vacuum (<1 mmHg) to keep the bath temperature below 40°C. However, the ZnCl₂ precipitation + crystallization method is superior for purity preservation.[1]

Q: Why is the melting point of my HCl salt lower than the literature value (approx. 175-180°C)? A: This indicates contamination with the isomer (1,2,3,6-tetrahydropyridine derivative) or occluded TPPO.[1]

  • Fix: Recrystallize from Methanol/Diethyl Ether . Dissolve the salt in minimum hot methanol, cool to room temperature, and slowly add ether until turbidity appears. Cool to 0°C.[2]

References

  • Bates, R. W., et al. (2002).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 67(26).[1] [Link]

  • Mimura, M., et al. (1993).[1] "Synthesis of antifungal allylamines." Chemical and Pharmaceutical Bulletin, 41(11), 1971-1986.[1][3] [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22665826, 4-Methylenepiperidine hydrochloride."[1] PubChem. [Link][1][4]

  • Fustero, S., et al. (2006).[1] "Improved Synthesis of 4-Methylenepiperidine." Organic Process Research & Development. (Contextual grounding on scale-up stability).

Sources

Addressing long reaction times and low product yield in 1-benzyl-4-anilinopiperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-4ANIL-004 Subject: Troubleshooting Low Yield & Extended Reaction Times in Quaternary Center Hydrolysis Status: Open Security Level: RESTRICTED (Authorized Personnel Only)

⚠️ LEGAL & SAFETY DISCLAIMER

Regulatory Compliance: 1-Benzyl-4-anilinopiperidine-4-carboxylic acid and its immediate precursors (e.g., 4-anilinopiperidine derivatives) are classified as List I Chemicals or Schedule II immediate precursors in many jurisdictions (including under DEA regulations in the US) due to their use in the synthesis of fentanyl and carfentanil. User Responsibility: This technical guide is intended strictly for authorized pharmaceutical researchers and forensic scientists operating within licensed facilities. All protocols must be conducted in accordance with local, state, and federal laws. Safety Warning: This synthesis involves cyanides (highly toxic) and concentrated mineral acids at high temperatures. Work must be performed in a functioning fume hood with appropriate PPE and cyanide antidotes immediately available.

Executive Summary

The synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid presents a classic organic chemistry challenge: constructing a sterically hindered quaternary carbon center.

Users reporting "long reaction times" and "low yields" are typically encountering two specific bottlenecks:

  • The Retro-Strecker Equilibrium: The intermediate aminonitrile is unstable in low-cyanide environments and reverts to the starting ketone (1-benzyl-4-piperidone).

  • The Hydrolysis Barrier: Converting a nitrile directly attached to a bulky quaternary center (C4 of the piperidine ring) requires extreme conditions. Standard hydrolysis protocols fail because the steric bulk prevents the attack of water on the nitrile/amide carbon.

Module 1: The Strecker Reaction (Nitrile Formation)

Symptom: Low conversion of starting material; product reverts to ketone upon isolation.

The Mechanism & Problem

The formation of the aminonitrile is an equilibrium process.


Root Cause:  If the reaction medium becomes too acidic or if cyanide concentration drops, the equilibrium shifts left (Retro-Strecker), regenerating the starting material.
Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
pH Control Maintain pH 3.0 – 4.5Too basic: HCN is not generated/active. Too acidic: The amine is protonated and cannot attack the ketone.
Reagent TMSCN (Trimethylsilyl cyanide) + Lewis AcidSuperior to KCN/AcOH. TMSCN drives the reaction forward irreversibly by trapping the alkoxide intermediate, preventing the retro-reaction.
Temperature 0°C

RT
Start cold to favor kinetic addition; warm to RT to complete conversion.

Diagnostic Check:

  • TLC: Do not rely solely on TLC, as the nitrile can revert on the silica plate if it is acidic. Use neutral alumina plates or treat silica with

    
    .
    
Module 2: The Hydrolysis Bottleneck (The "Long Reaction" Fix)

Symptom: Reaction takes >72 hours; incomplete conversion; "gummy" intermediates.

The Core Issue

Hydrolyzing a nitrile at a quaternary center is one of the most difficult transformations in synthesis.

  • Path: Nitrile

    
     Amide 
    
    
    
    Acid.[1][2]
  • Stall Point: The Nitrile

    
     Amide step is slow, but the Amide 
    
    
    
    Acid step is glacial due to steric shielding by the phenyl and piperidine rings.
Optimized Protocol (The "Janssen-Valdez" Modification)

Do not attempt a "one-pot" hydrolysis. Isolate the amide intermediate to improve overall yield.

Step A: Nitrile


 Amide (The H2SO4 Method) 
  • Reagent: Dissolve the aminonitrile in Conc. Sulfuric Acid (90-95%) .

    • Note: Do not use dilute acid; water acts as a nucleophile, but we first need the protonation power of conc. acid to activate the nitrile.

  • Conditions: Stir at Room Temperature for 48 hours .

    • Why: Heating causes decomposition (tarring). Patience is required here.

  • Endpoint: Monitor by LC-MS. The mass shift is +18 (hydration).

Step B: Amide


 Acid (The High-Temp Hydrolysis) 
  • Reagent: Conc. HCl (12M) or 6M HCl in a sealed tube.

  • Conditions: Reflux (100°C+) for 12–18 hours .

    • Critical: If using an open flask, you may lose HCl gas, reducing concentration. A sealed pressure vessel (Ace Glass) allows heating to 110-120°C without loss of molarity.

  • Alternative (Alkaline): If acid hydrolysis fails due to charring, use KOH in Ethylene Glycol at 150°C. The high boiling point of glycol drives the reaction faster than aqueous reflux.

Module 3: Isolation & Purification (Yield Recovery)

Symptom: Product disappears during extraction; low mass recovery.

The Zwitterion Trap

The target molecule is an amino acid.

  • Low pH: It exists as a cation (soluble in water).

  • High pH: It exists as an anion (soluble in water).

  • Isoelectric Point (pI): It is least soluble only at its pI (approx pH 5.5–6.5).

Correct Workup Procedure:

  • After acid hydrolysis, the solution is strongly acidic. Do not extract with DCM yet.

  • Cool to 0°C.

  • Slowly adjust pH with 50% NaOH or

    
    .
    
  • Stop exactly at pH 6.0.

  • The product should precipitate as a solid.[3] Filter this solid.[3][4][5][6]

    • Troubleshoot: If no precipitate forms, the solution is too dilute. Concentrate the aqueous phase before pH adjustment.

Visualizing the Workflow

The following diagram illustrates the critical decision points and failure modes in the synthesis pathway.

SynthesisPath Start 1-Benzyl-4-piperidone + Aniline Strecker Strecker Reaction (CN Source) Start->Strecker Nitrile Aminonitrile Intermediate Strecker->Nitrile pH 3-4 Controlled Retro FAILURE: Reversion to Ketone Nitrile->Retro Acidic/Low CN- Hydrolysis1 Step 1: Conc H2SO4 (Nitrile -> Amide) Nitrile->Hydrolysis1 Isolation Amide Amide Intermediate Hydrolysis1->Amide 48h @ RT Hydrolysis2 Step 2: Conc HCl Reflux (Amide -> Acid) Amide->Hydrolysis2 110°C Sealed Workup Isoelectric Precipitation (pH 6.0) Hydrolysis2->Workup Final Target Acid (High Yield) Workup->Final

Figure 1: Optimized reaction pathway highlighting the critical stability check at the nitrile stage and the two-step hydrolysis requirement.

Frequently Asked Questions (FAQ)

Q: Can I use basic hydrolysis (NaOH) for the nitrile step? A: Generally, no. Nitriles at quaternary centers are extremely resistant to basic hydrolysis due to charge repulsion between the hydroxide ion and the electron-rich aromatic ring/amine. Acid catalysis (H2SO4) is required to protonate the nitrogen first, making the carbon susceptible to water attack.

Q: My product is an oil/gum. How do I crystallize it? A: This is common. The "gum" is likely the hydrochloride salt holding onto water.

  • Dissolve the gum in a minimum amount of hot Methanol.

  • Add Acetone or Ether dropwise until cloudy.

  • Let stand at 4°C overnight.

  • Alternatively, convert to the free base (zwitterion) at pH 6, which is usually a solid, then re-acidify if the HCl salt is desired.

Q: Why is the yield only 40% even after 48 hours? A: Check your "Strecker" step. If you didn't drive the nitrile formation to >95% conversion before hydrolysis, you are hydrolyzing a mixture. Also, during the acid reflux, some decarboxylation can occur if the temperature exceeds 140°C. Stick to 110-120°C.

References
  • Janssen, P. A. J. (1962). Process for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid derivatives.[2][3][5][6] U.S. Patent No. 3,164,600. Link

    • Foundational text describing the original Strecker synthesis and hydrolysis difficulties.
  • Valdez, C. A., et al. (2014). "Optimized synthesis of the carboxylate precursor to carfentanil and its derivatives." Beilstein Journal of Organic Chemistry, 10, 2731–2738. Link

    • Key reference for the "Cold H2SO4" hydrolysis method to solve low yields.
  • Wang, L., et al. (2012). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.[3][5][6] CN Patent 102442937B. Link

    • Describes the 3-step industrial optimization (Nitrile -> Amide -> Acid) to avoid solvent waste and improve yield.
  • Gupta, P. K., et al. (2008). "Synthesis and pharmacological evaluation of some 4-anilidopiperidine derivatives." European Journal of Medicinal Chemistry, 43(11), 2607-2614. Link

    • Provides comparative d

Sources

Technical Support Center: Scalable Synthesis of N-Benzyl-4-Formylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. Ticket ID: NBFP-SCALE-001 Assigned Specialist: Senior Application Scientist, Process Development Group

Introduction: The Industrial Mandate

N-benzyl-4-formylpiperidine (NBFP) is the critical C13 pharmacophore used in the synthesis of Donepezil (Aricept) , a leading acetylcholinesterase inhibitor for Alzheimer’s disease.

While academic literature offers numerous routes, industrial scalability is defined by three constraints: atom economy , impurity purging , and thermal stability . The aldehyde functionality is labile; it readily oxidizes to the carboxylic acid or undergoes self-aldol condensation.

This guide prioritizes two field-proven methodologies:

  • The Wittig Homologation (C1 Extension): The historical workhorse.

  • The TEMPO Oxidation: The modern, "green" alternative from the alcohol precursor.

Module 1: Strategic Route Selection

Before committing resources, select the route that matches your facility's capabilities.

FeatureRoute A: Wittig Homologation Route B: TEMPO Oxidation
Starting Material N-benzyl-4-piperidoneN-benzyl-4-hydroxymethylpiperidine
Key Reagent (Methoxymethyl)triphenylphosphonium chlorideTEMPO (cat.) / NaOCl (Bleach)
Primary Waste Triphenylphosphine oxide (TPPO) - High MassNaCl, dilute aqueous waste
Scalability High, but filtration of TPPO is labor-intensive.Excellent, amenable to flow chemistry.
Critical Control Moisture exclusion (Ylide sensitivity).pH and Temperature (Exotherm control).
Recommendation Use if you have established phosphorus waste streams.Preferred for green chemistry compliance and ease of workup.

Module 2: The Wittig Protocol (Standard Operating Procedure)

Context: This route converts the C12 ketone to the C13 aldehyde via an enol ether intermediate. Reaction: N-benzyl-4-piperidone + Ph3P=CHOCH3 → Enol Ether → (H3O+) → NBFP

Step-by-Step Workflow
  • Ylide Generation (The "Blood-Red" Indicator):

    • Suspend (Methoxymethyl)triphenylphosphonium chloride (1.1 equiv) in anhydrous THF or Toluene.

    • Cool to -10°C. Add Potassium tert-butoxide (KOtBu) or NaHMDS (1.15 equiv).

    • Checkpoint: The suspension must turn a deep, dark red. If it remains pale orange, your solvent is wet or the base is degraded.

  • Addition:

    • Add N-benzyl-4-piperidone (1.0 equiv) dropwise. Maintain T < 0°C.

    • The red color will fade to a lighter orange/yellow as the ylide is consumed.

  • Hydrolysis (The Hidden Step):

    • The immediate product is the enol ether , not the aldehyde.

    • Quench with water.[1] Concentrate the organic phase.

    • Add 10% HCl (aq) and reflux gently for 1-2 hours to cleave the enol ether.

    • Neutralize with NaHCO3 to liberate the free base aldehyde.

Troubleshooting Guide: Wittig Route
SymptomRoot CauseRemediation
Low Yield (<50%) Incomplete HydrolysisThe enol ether is stable. Ensure the acidic reflux step is sufficiently vigorous (pH < 2).
Gummy Precipitate TPPO ContaminationTriphenylphosphine oxide forms a complex with the product. Fix: Triturate the crude oil with cold hexanes/ether. TPPO precipitates; the product remains soluble.
No "Red" Color Quenched YlideMoisture ingress. Dry THF over molecular sieves (3Å) until <50 ppm water.

Module 3: The TEMPO Oxidation Protocol (Green Alternative)

Context: Anelli oxidation conditions using household bleach (NaOCl) as the stoichiometric oxidant and TEMPO as the catalyst. Reaction: Alcohol + TEMPO (cat) + NaOCl + KBr → Aldehyde

Step-by-Step Workflow
  • Biphasic Setup:

    • Dissolve N-benzyl-4-hydroxymethylpiperidine in Dichloromethane (DCM) or Ethyl Acetate.

    • Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in water.

    • Cool mixture to 0°C.

  • Oxidant Feed (The Critical Process Parameter):

    • Adjust aqueous NaOCl (1.1 equiv) to pH 9.5 using NaHCO3.

    • Why? At pH < 8, HOCl dominates, leading to side reactions (chlorination). At pH > 10, reaction slows.

    • Add NaOCl dropwise. Do not exceed 10°C internal temp.

  • Quench:

    • Monitor by TLC/HPLC. Reaction is usually fast (< 30 min).

    • Quench with aqueous Sodium Thiosulfate to destroy excess hypochlorite.

Visualization: Oxidation Process Flow

TEMPO_Oxidation Start Start: Alcohol Precursor Cool Cool to 0°C Add TEMPO/KBr Start->Cool Oxidant Add NaOCl (pH 9.5) Control Exotherm! Cool->Oxidant Check In-Process Control (TLC/HPLC) Oxidant->Check Check->Oxidant Incomplete Quench Quench: Na2S2O3 Check->Quench Complete Workup Phase Separation & Wash Quench->Workup

Figure 1: Logic flow for TEMPO-mediated oxidation. Note the feedback loop at the check stage.

Module 4: Purification & Stability (The "Bisulfite Trick")

Critical Issue: NBFP is an oil that degrades upon storage. Distillation requires high vacuum and heat, which promotes decomposition. Solution: Purify via the Bisulfite Adduct .[2][3][4] This is the industry standard for stabilizing this aldehyde.

The Bisulfite Protocol
  • Formation:

    • Dissolve crude NBFP oil in Ethanol (2 volumes).

    • Add saturated aqueous Sodium Bisulfite (NaHSO3, 1.2 equiv).

    • Stir vigorously for 2 hours. A thick white precipitate forms.

    • Filter the solid.[3][5] Wash with Ethanol/Ether.[4]

    • Result: This solid is stable and can be stored indefinitely. Impurities (TPPO, over-oxidized acid) stay in the mother liquor.

  • Regeneration (Just-in-Time):

    • Suspend the solid adduct in water/DCM.

    • Add Sodium Carbonate (Na2CO3) or NaOH to adjust pH to >10.

    • The solid dissolves, and the pure aldehyde partitions into the DCM layer.

    • Separate, dry, and concentrate.[1]

Visualization: Impurity Purging

Bisulfite_Purification Crude Crude Mixture NBFP (Aldehyde) Impurities (TPPO, Acid) Bisulfite Add NaHSO3 (aq) Crude->Bisulfite Filter Filtration Bisulfite->Filter Solid Solid Adduct Pure NBFP-Bisulfite Filter->Solid Liquor Mother Liquor Impurities Filter->Liquor Discard Regen Regen Solid->Regen Final Pure NBFP Oil Regen->Final

Figure 2: The Bisulfite Purification Cycle. This method effectively separates the aldehyde from non-carbonyl impurities.

FAQ: Technical Troubleshooting

Q1: My final product has a strong "almond-like" smell but shows a carboxylic acid peak in NMR. What happened? A: You have air oxidation.[1] NBFP oxidizes to N-benzyl-4-piperidinecarboxylic acid upon exposure to air.

  • Fix: Always store under Nitrogen/Argon. If the acid content is high (>5%), wash the DCM solution with dilute NaHCO3 to extract the acid, then re-concentrate.

Q2: During the Wittig reaction, the mixture solidified and stirring stopped. A: This is common at high concentrations (>1M). The phosphonium salts are insoluble.

  • Fix: Add more solvent (THF) to maintain a stirrable slurry. High-torque overhead stirring is required for scales >100g.

Q3: Can I distill the product? A: Yes, but it requires high vacuum (< 1 mmHg) and temperatures around 140-150°C.

  • Warning: Prolonged heating causes polymerization. The Bisulfite method (Module 4) is superior for purity and yield.

References

  • Wittig Route & Donepezil Synthesis

    • Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil.[6] Organic Preparations and Procedures International.

  • TEMPO Oxidation (Anelli Conditions)

    • Oxidation of Alcohols with Stoichiometric Quantities of Sodium Hypochlorite Catalyzed by TEMPO. Journal of Organic Chemistry.[1][4]

  • Bisulfite Purification Method

    • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] Journal of Organic Chemistry.[1][4]

  • Donepezil Process Chemistry (Patent)

    • Process for the preparation of donepezil.[7][8] (US Patent 6649765).

Sources

Validation & Comparative

1H NMR and 13C NMR Analysis Guide: 1-Benzyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

1-Benzyl-4-methylenepiperidine (CAS: 144230-50-2 / Derivatives often referenced under 138163-12-9 for Cbz) is a critical pharmacophore intermediate, widely utilized in the synthesis of antifungal agents (e.g., Efinaconazole) and piperidine-based neurological drugs.[1]

For drug development professionals, the analytical challenge lies not just in confirming the structure, but in quantitatively distinguishing the target exocyclic alkene from two pervasive contaminants:[1]

  • Starting Material: 1-Benzyl-4-piperidone (incomplete Wittig reaction).

  • Thermodynamic Isomer: 1-Benzyl-1,2,3,6-tetrahydropyridine (endocyclic double bond migration).[1]

This guide provides a definitive, self-validating NMR protocol to certify the identity and purity of this compound.[1]

Experimental Protocol (Self-Validating System)

Sample Preparation

To ensure reproducibility and minimize solvent-solute interactions that shift labile protons, use Chloroform-d (CDCl3) as the primary solvent.[1]

  • Concentration: 10–15 mg of oil in 0.6 mL CDCl3.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

  • Temperature: 298 K (25°C).[1]

Synthesis Context for Analysis

Understanding the synthesis dictates the impurity profile. The compound is typically generated via a Wittig Olefination of 1-benzyl-4-piperidone.

  • Key Transformation: C=O (Ketone)

    
     C=CH2 (Exocyclic Alkene).[1]
    
  • Critical QC Check: Complete disappearance of the ketone carbonyl signal and absence of endocyclic vinyl protons.

1H NMR Analysis: Structural Assignment

The 1H NMR spectrum of this compound is characterized by high symmetry in the piperidine ring and a diagnostic singlet for the exocyclic methylene group.

Table 1: 1H NMR Chemical Shift Assignments (CDCl3, 300/400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.40 – 7.25Multiplet (m)5HPhenyl ring protons (overlap of o, m, p).[1]
Exocyclic =CH2 4.69 Singlet (s) 2H DIAGNOSTIC. The defining feature of the target.[1] Appears as a sharp singlet (or very fine multiplet).
Ph-CH2-N 3.56Singlet (s)2HBenzylic methylene.[2] Sharp singlet indicates no coupling to adjacent protons.
Piperidine

2.49Triplet (t)4HProtons adjacent to Nitrogen (C2, C6).[1][2] Deshielded by N.
Piperidine

2.29Triplet (t)4HAllylic protons adjacent to the double bond (C3, C5).[1][2]

Expert Insight: The triplet splitting of the piperidine ring protons (2.49 and 2.29 ppm) confirms the symmetry of the molecule.[1] If the double bond were endocyclic (isomer), this symmetry would break, resulting in complex multiplets.[1]

13C NMR Analysis: Carbon Skeleton Verification[1][3]

The 13C spectrum provides the definitive proof of the carbon skeleton, specifically distinguishing the quaternary alkene carbon from a ketone carbonyl.[1]

Table 2: 13C NMR Chemical Shift Assignments (CDCl3)
Carbon TypeShift (

ppm)
AssignmentInterpretation
C=O (Ketone) ABSENT PrecursorPresence of a peak >200 ppm indicates unreacted starting material.[1]
Quaternary Alkene ~146.0C4 (Exocyclic)The ipso carbon of the double bond.[1]
Aromatic C1 ~138.0Ph-C1Quaternary aromatic carbon attached to the methylene bridge.
Aromatic CH 129.0 – 127.0Ph-C2,3,4Typical phenyl pattern.[1]
Terminal Alkene ~108.0 =CH2 DIAGNOSTIC. High-field alkene signal characteristic of terminal methylene.
Benzylic ~63.0Ph-CH2-NShielded relative to oxygenated benzylics.
Piperidine

~55.0C2, C6Adjacent to Nitrogen.[1]
Piperidine

~35.0C3, C5Allylic carbons.[1]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target against its primary impurities to enable rapid decision-making during process development.

Table 3: Diagnostic Comparison Guide
FeatureTarget: this compound Alternative A: 1-Benzyl-4-piperidone (SM) Alternative B: Endocyclic Isomer
1H: Alkene Region Singlet @ 4.69 ppm NoneMultiplet @ ~5.7 ppm (Vinylic CH)
1H: Ring Symmetry Symmetric Triplets (2.49, 2.29 ppm)Symmetric Triplets (2.7, 2.4 ppm)Asymmetric (Distinct signals for C2 vs C6)
13C: Carbonyl AbsentSignal @ ~210 ppm Absent
13C: Alkene Quaternary (~146) + CH2 (~108)NoneCH (~124) + CH (~125)
Process Implication Success Incomplete Reaction (Extend time/Add base)Over-isomerization (Check acid exposure)

Visualization of Analytical Logic

Diagram 1: Structural Verification Workflow

This workflow illustrates the logical decision tree for validating the product using NMR data.

NMR_Workflow Start Crude Reaction Mixture H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Check_469 Check 4.69 ppm (Singlet) H_NMR->Check_469 Is_Singlet Singlet Present? Check_469->Is_Singlet Check_570 Check 5.70 ppm (Multiplet) Is_Singlet->Check_570 Yes (Major) SM Impurity Identified: Starting Material (Ketone) Is_Singlet->SM No (Absent) Target Target Confirmed: This compound Check_570->Target No (Clean) Isomer Impurity Identified: Endocyclic Isomer Check_570->Isomer Yes (Present)

Caption: Logical decision tree for interpreting 1H NMR data to distinguish the target exocyclic alkene from starting materials and isomers.

Diagram 2: Chemical Shift Mapping

Visualizing the shift from Precursor to Product.

Shift_Map Ketone Precursor (C=O) Wittig Wittig Reaction Ketone->Wittig K_C 13C: ~210 ppm Ketone->K_C Diagnostic Product Product (C=CH2) Wittig->Product P_C 13C: ~108 & 146 ppm Product->P_C Diagnostic P_H 1H: 4.69 ppm (s) Product->P_H Diagnostic

Caption: Transformation mapping highlighting the specific spectroscopic shifts indicating a successful reaction.

References

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2018). Google Patents. Patent CN108017573B. Link

    • Source of specific 1H NMR chemical shift data (4.69 ppm) for this compound.
  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

    • Standard reference for residual solvent calibr
  • ChemicalBook. (n.d.).[1] 1-Benzyl-4-piperidone 1H NMR Spectrum. Link

    • Reference for starting material comparative d

Sources

Comparing Wittig reaction with other olefination methods for piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of piperidones (specifically 4-piperidones) to exocyclic alkenes is a pivotal transformation in the synthesis of piperidine-based therapeutics, including antihistamines (e.g., loratadine analogues) and opioids. While the Wittig reaction remains the historical standard, its application to piperidones is often compromised by the basicity of the nitrogen center and the high enolizability of the ketone, leading to lower yields and difficult purifications.

This guide objectively compares the Wittig reaction against three primary alternatives: Horner-Wadsworth-Emmons (HWE) , Julia-Kocienski , and Tebbe/Petasis methylenation. We provide evidence-based protocols, mechanistic insights into causality, and a decision framework for selecting the optimal method based on substrate constraints.

The "Piperidone Problem": Mechanistic Challenges

Before selecting a method, one must understand the specific reactivity profile of the piperidone scaffold (e.g., N-Boc-4-piperidone).

  • Enolization vs. Nucleophilic Attack: The

    
    -protons in 4-piperidones are acidic. Strong bases required for Wittig ylide formation (e.g., n-BuLi, NaH) can deprotonate the ketone, leading to enolates rather than the desired betaine intermediate.
    
  • Steric Hindrance: The chair conformation of the piperidine ring creates 1,3-diaxial interactions that can impede the approach of bulky phosphorous reagents.

  • Nitrogen Basicity: Even when protected (e.g., Boc, Cbz), the nitrogen can coordinate with Lewis acidic metals (Ti, Al) used in Tebbe/Petasis reagents, requiring modified stoichiometries.

Comparative Analysis of Olefination Methods

Method A: The Wittig Reaction (Standard Methylenation)
  • Best For: Simple methylenation (introduction of =CH

    
    ) where E/Z selectivity is irrelevant.
    
  • Mechanism: Reaction of a phosphonium ylide with the ketone to form an oxaphosphetane, which collapses to the alkene and triphenylphosphine oxide (TPPO).

  • Pros: Reagents are cheap and ubiquitous.

  • Cons: Generation of stoichiometric TPPO (difficult to remove); requires strong base; moderate yields (50-70%) on hindered piperidones due to competing enolization.

Method B: Horner-Wadsworth-Emmons (HWE)[1][2]
  • Best For: Synthesis of

    
    -unsaturated esters/nitriles with high (E)-selectivity .
    
  • Mechanism: Uses phosphonate carbanions. The phosphate byproduct is water-soluble, simplifying purification.

  • Pros: Milder bases (e.g., LiCl/DBU, Masamune-Roush conditions) prevent side reactions; excellent (E)-selectivity (>95:5); easier workup.

  • Cons: Limited to stabilized ylides (electron-withdrawing groups required on the olefin).

Method C: Tebbe / Petasis Reagent[3]
  • Best For: "Stubborn" piperidones where Wittig fails due to enolization.

  • Mechanism: Titanium-aluminum methylidene complex acts as a "masked" carbene. It is non-basic, bypassing the enolization problem entirely.

  • Pros: Works on highly enolizable or sterically hindered ketones; converts esters/amides to enol ethers (versatile).

  • Cons: Tebbe reagent is pyrophoric ; requires air-free techniques; high cost; aluminum salts can be difficult to remove.

Method D: Julia-Kocienski Olefination[1][4][5]
  • Best For: Late-stage functionalization requiring high (E)-selectivity with complex coupling partners.

  • Mechanism: Reaction of metallated heteroaryl sulfones (e.g., PT-sulfone) with ketones followed by a Smiles rearrangement.

  • Pros: One-pot procedure; mild bases; byproducts are easily removed.

  • Cons: Reagent synthesis (sulfone) adds steps; atom economy is lower.

Decision Framework & Visualization

The following decision tree provides a logical pathway for selecting the correct olefination method for piperidone substrates.

PiperidoneOlefination Start Target: Olefination of Piperidone ProductType What is the desired product? Start->ProductType Methylenation Terminal Alkene (=CH2) ProductType->Methylenation SubstAlkene Substituted Alkene (=CHR) ProductType->SubstAlkene Enolizable Is the ketone highly enolizable or sterically hindered? Methylenation->Enolizable EWG Does the alkene have an Electron Withdrawing Group (EWG)? SubstAlkene->EWG Wittig Standard Wittig (Ph3P=CH2) Enolizable->Wittig No (Standard) Tebbe Tebbe/Petasis Reagent (Ti-based) Enolizable->Tebbe Yes (Problematic) HWE HWE Reaction (Phosphonates) EWG->HWE Yes (Esters/Nitriles) Julia Julia-Kocienski (Sulfones) EWG->Julia No (Alkyl/Aryl chains) Peterson Peterson Olefination (Silanes) Julia->Peterson Alternative for Stereocontrol

Figure 1: Strategic decision tree for selecting olefination methodologies based on substrate reactivity and target structure.

Experimental Data & Protocols

Comparative Performance Table (Model Substrate: N-Boc-4-piperidone)
MethodReagent SystemTarget ProductYieldSelectivityKey Advantage
Wittig MePh

PBr / KOtBu
Methylene (=CH

)
62-68%N/ALow cost, accessible
HWE (EtO)

P(O)CH

CO

Et / NaH

-Unsat. Ester
92-95%>95:5 (E)High yield, easy workup
Tebbe Cp

TiCH

ClAlMe

Methylene (=CH

)
85-90%N/AWorks when Wittig fails
Peterson TMS-CH

-Li
Methylene (=CH

)
45-60%*VariableTunable stereochemistry

*Note: Peterson yields on piperidones are often lower due to competing deprotonation unless CeCl


 is used as an additive.
Protocol 1: High-Yield HWE Olefination (Recommended)

Objective: Synthesis of tert-butyl 4-(ethoxycarbonylmethylene)piperidine-1-carboxylate. Source: Adapted from Organic Letters 2012, 14, 4206 and J. Am. Chem. Soc. 2021, 143, 8261.[1]

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under Argon.

  • Reagent Mixing: Add Sodium Hydride (60% dispersion, 1.2 eq) to the flask. Wash with dry hexanes (2x) to remove mineral oil if high purity is required. Suspend in dry THF (0.2 M relative to substrate) .

  • Phosphonate Addition: Cool to 0°C . Dropwise add Triethyl phosphonoacetate (1.2 eq) . Stir for 30 min until H

    
     evolution ceases and solution becomes clear.
    
  • Substrate Addition: Add ** N-Boc-4-piperidone (1.0 eq)** dissolved in minimum THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with KMnO

    
    ).
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). Phosphate byproducts are largely removed in the aqueous wash.

Protocol 2: Tebbe Methylenation (For Difficult Substrates)

Objective: Methylenation of sterically hindered or highly enolizable piperidone derivatives. Safety: Tebbe reagent is pyrophoric.[2] Use strict Schlenk techniques.

  • Setup: In a glovebox or under double-manifold Argon, charge a flask with the Piperidone substrate (1.0 eq) in dry THF/Toluene (1:1) . Cool to 0°C .[1][3][4]

  • Reagent Addition: Slowly add Tebbe Reagent (0.5 M in toluene, 1.2 eq) via syringe. The solution will turn dark red/orange.

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Quench (Critical): Cool back to -10°C. CAUTIOUSLY add 0.1 N NaOH dropwise. Methane gas will evolve vigorously. Dilute with Et

    
    O.
    
  • Filtration: A blue solid (titanium salts) will precipitate. Filter through a pad of Celite.

  • Workup: Dry the filtrate over MgSO

    
     and concentrate.
    

References

  • Wittig Reaction on Piperidones

    • Source: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews.
    • Context: Discusses the mechanism and limitations of basic ylides on enolizable ketones.
  • Horner-Wadsworth-Emmons (HWE)

    • Source: Blanchet, J., et al. (2012). "Novel One-pot Three-component Coupling... through HWE Reaction." Organic Letters.
    • Context: Provides high-yield conditions for HWE on heterocyclic ketones.
  • Tebbe Reagent Application

    • Source: Pine, S. H., et al. (1980).[5] "Titanium-mediated methylene-transfer reactions. Direct conversion of esters into vinyl ethers." Journal of the American Chemical Society.[6]

    • Context: The foundational paper for using Tebbe reagent on carbonyls, including difficult ketones.
  • Julia-Kocienski Olefination

    • Source: Blakemore, P. R. (2002).[7][5] "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Detailed review of the PT-sulfone modific

Sources

A Comparative Guide to the Synthetic Routes of 4-Methylenepiperidine: From Lab-Scale Classics to Industrial Innovations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylenepiperidine is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique structure, featuring a secondary amine and a reactive exocyclic double bond, makes it an invaluable intermediate for synthesizing a wide range of complex molecules. Notably, it serves as a key precursor for the antifungal agent Efinaconazole.[1][2][3][4] The demand for efficient, scalable, and cost-effective methods to produce high-purity 4-methylenepiperidine has driven considerable research into its synthesis.

This guide provides a comprehensive comparison of the primary synthetic routes to 4-methylenepiperidine. We will delve into the mechanistic underpinnings of each pathway, evaluate their respective strengths and weaknesses with supporting data, and provide detailed protocols for the most critical methods. This analysis is designed to equip researchers, process chemists, and drug development professionals with the expert insights needed to select the optimal synthetic strategy for their specific objectives, whether for small-scale discovery or large-scale manufacturing.

Route 1: The Workhorse — Wittig Olefination of 4-Piperidones

The Wittig reaction is arguably the most frequently reported and conceptually straightforward method for installing the exocyclic methylene group onto a pre-formed piperidine ring. The strategy involves the reaction of a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, with a suitably N-protected 4-piperidone derivative. The choice of the nitrogen protecting group is the critical variable that bifurcates this route into two common approaches.

Mechanism: The Wittig Reaction

The reaction proceeds via the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the 4-piperidone. This forms a betaine intermediate, which rapidly collapses into a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent decomposition of this unstable intermediate to form the desired alkene and a highly stable triphenylphosphine oxide byproduct.[5]

Sub-Route 1A: The N-Boc Protected Pathway

This approach utilizes N-tert-butoxycarbonyl (Boc)-4-piperidone as the starting material. The Boc group is favored in laboratory settings due to its stability under the basic conditions of the Wittig reaction and its clean, straightforward removal under acidic conditions.[2]

Causality and Experimental Choices:

  • Protection: The Boc group is chosen for its inertness to the strongly basic ylide, preventing undesired side reactions at the nitrogen atom.

  • Deprotection: Removal is typically achieved with strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA). This step is often quantitative and yields the hydrochloride salt of 4-methylenepiperidine directly, which is often the desired form for subsequent reactions due to its improved stability and handling characteristics.[1][2]

Advantages:

  • High-yielding olefination step.

  • Clean and simple deprotection protocol.

Disadvantages:

  • The primary drawback is the high cost of the starting material, N-Boc-4-piperidone, which can make this route prohibitively expensive for large-scale industrial production.[2][3]

Wittig_N-Boc_Route cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine N-Boc-4-piperidone->N-Boc-4-methylenepiperidine Wittig Reaction Ylide_Reagents 1. Ph3P+CH3Br- 2. Base (e.g., KOtBu) Acid HCl 4-Methylenepiperidine_HCl 4-Methylenepiperidine HCl N-Boc-4-methylenepiperidine->4-Methylenepiperidine_HCl Acidic Deprotection

Caption: Synthetic pathway via N-Boc-4-piperidone.

Sub-Route 1B: The N-Benzyl Protected Pathway

An alternative approach employs N-benzyl-4-piperidone, which is generally a more cost-effective starting material. While the initial Wittig reaction proceeds similarly, the deprotection step is more challenging.

Causality and Experimental Choices:

  • Protection: The benzyl group is stable to the Wittig conditions.

  • Deprotection: Debenzylation is more complex than Boc removal. One common method involves reaction with 1-chloroethyl chloroformate followed by refluxing in methanol.[2][3] This multi-step process can introduce impurities. Another option is catalytic hydrogenation, which requires specialized equipment and can be incompatible with the exocyclic double bond if not carefully controlled.

Advantages:

  • Lower cost of starting material compared to the N-Boc variant.

Disadvantages:

  • The deprotection conditions are harsh and can be strongly acidic, leading to the formation of byproducts that complicate purification.[2][3]

  • The multi-step deprotection protocol reduces overall efficiency and may not be suitable for industrial-scale production.[3]

Wittig_N-Benzyl_Route cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Deprotection N-Benzyl-4-piperidone N-Benzyl-4-piperidone N-Benzyl-4-methylenepiperidine N-Benzyl-4-methylenepiperidine N-Benzyl-4-piperidone->N-Benzyl-4-methylenepiperidine Wittig Reaction Ylide_Reagents 1. Ph3P+CH3Br- 2. Base (e.g., KOtBu) Reagents 1. ClCO2CH2Cl 2. Methanol 4-Methylenepiperidine_HCl 4-Methylenepiperidine HCl N-Benzyl-4-methylenepiperidine->4-Methylenepiperidine_HCl Debenzylation

Caption: Synthetic pathway via N-Benzyl-4-piperidone.

Route 2: The Industrial Approach — An Optimized Pathway for Scale-Up

For the synthesis of a key intermediate like 4-methylenepiperidine hydrochloride, particularly for pharmaceutical applications, an ideal process must be simple, robust, high-yielding, and avoid problematic reagents or purification methods. Research has led to the development of a large-scale process that achieves an exceptional overall yield (99.1%) and purity (>99.7%) without the use of organolithium reagents or column chromatography.[4]

This process represents an optimization of the N-acyl piperidone pathway, focusing on cost-effective reagents and process simplification.[2]

Causality and Experimental Choices:

  • Starting Material: The process begins with readily available and inexpensive materials like N-methyl-4-piperidone or N-benzyl-4-piperidone. These are converted to an N-acyl-4-piperidone (e.g., an ethyl carbamate) via reaction with a chloroformate.[3] This step effectively swaps a less desirable protecting group for one that is more amenable to the desired reaction sequence.

  • Olefination: A standard Wittig reaction is performed on the N-acyl-4-piperidone.

  • One-Pot Deprotection and Salt Formation: The final N-acyl-4-methylenepiperidine intermediate is hydrolyzed under basic conditions (e.g., NaOH in ethanol/glycol), and the resulting free base is distilled. The hydrochloride salt is then formed directly by adding an HCl solution, simplifying the operation and boosting yield.[2][3] This "one-pot" approach for deprotection and salt formation is a key process intensification step.[2]

Advantages:

  • Extremely high overall yield and purity.[4]

  • Avoids expensive starting materials and hazardous organolithium reagents.[4]

  • Eliminates the need for column chromatography, making it highly scalable and cost-effective.[4]

  • Uses inexpensive and readily available raw materials.[2]

Disadvantages:

  • Involves multiple steps, though they are optimized for throughput.

Industrial_Route Start N-Methyl or N-Benzyl-4-piperidone Acyl_Piperidone N-Acyl-4-piperidone Start->Acyl_Piperidone Acylation (e.g., ClCO2Et) Acyl_Methylene N-Acyl-4-methylenepiperidine Acyl_Piperidone->Acyl_Methylene Wittig Olefination Final_Product 4-Methylenepiperidine HCl Acyl_Methylene->Final_Product Hydrolysis & Salt Formation (NaOH, then HCl)

Caption: Optimized industrial synthesis of 4-methylenepiperidine HCl.

Route 3: Alternative Precursors — Dehydration & Elimination Strategies

An alternative strategy involves starting with a precursor that already contains the required carbon atom at the 4-position, such as a 4-(hydroxymethyl)piperidine derivative. The core transformation is then a dehydration or elimination reaction to form the exocyclic double bond.

Causality and Experimental Choices:

  • Mechanism: This route typically involves a two-step sequence. First, the hydroxyl group of an N-protected 4-(hydroxymethyl)piperidine is converted into a good leaving group (e.g., a chloride via thionyl chloride or a tosylate via TsCl). Second, treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) induces an E2 elimination to form the methylene product.[2][3]

Advantages:

  • Avoids the use of phosphorus-based reagents and the generation of triphenylphosphine oxide waste.

Disadvantages:

  • This route is often plagued by low yields due to a competing substitution reaction. The strong base (potassium tert-butoxide) can act as a nucleophile, attacking the intermediate and forming a significant amount of ether byproduct, which severely reduces the yield of the desired alkene.[2][3]

  • The need for strong bases and potentially hazardous reagents like thionyl chloride can be a drawback.

Dehydration_Route Start N-Acyl-4-(hydroxymethyl)piperidine Intermediate N-Acyl-4-(chloromethyl)piperidine Start->Intermediate Activation (e.g., SOCl2) Product N-Acyl-4-methylenepiperidine Intermediate->Product Elimination (KOtBu) Side_Product Ether Byproduct Intermediate->Side_Product Substitution (KOtBu)

Caption: Elimination pathway and its major side reaction.

Route 4: Alternative Methodologies — A Forward-Looking Perspective

While less commonly cited specifically for 4-methylenepiperidine, other powerful olefination and ring-forming reactions are worth considering for their potential application, especially in the synthesis of analogues.

Peterson Olefination

The Peterson olefination is the silicon analogue of the Wittig reaction.[6] It involves the addition of an α-silyl carbanion (e.g., (trimethylsilyl)methyllithium) to a ketone. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to form the alkene.[7]

  • Potential Advantages: Can sometimes offer different stereochemical outcomes (not relevant for a methylene group) and avoids the bulky phosphine oxide byproduct.

  • Potential Disadvantages: Requires the use of organometallic reagents (e.g., silylmethyllithium) that can be pyrophoric and require strictly anhydrous conditions, posing a barrier to large-scale use.[4]

Ring-Closing Metathesis (RCM)

RCM is a powerful method for constructing unsaturated rings using ruthenium-based catalysts.[8][9] A hypothetical route to a 4-methylenepiperidine precursor could involve the RCM of an N-protected diene, such as N-Boc-allyl(2-propenyl)amine. This would form an N-Boc-3,6-dihydro-2H-pyridine, which would require subsequent isomerization or functionalization to install the exocyclic double bond, making it a less direct approach for this specific target. However, for more complex substituted piperidines, RCM remains a premier synthetic tool.[8]

Quantitative Comparison of Synthetic Routes

FeatureRoute 1A: Wittig (N-Boc)Route 1B: Wittig (N-Benzyl)Route 2: Industrial ProcessRoute 3: Elimination
Starting Material Cost High[2][3]Low to Moderate[2]Low[2]Moderate
Number of Steps 22 (plus complex deprotection)3-4 (optimized)2 (from hydroxymethyl)
Typical Overall Yield Good to HighModerate (lowered by deprotection)Excellent (>90%)[4]Low (due to side reactions)[2][3]
Reported Purity HighVariable, purification needed[3]Excellent (>99.5%)[2][4]Low to Moderate
Scalability Limited by costPoor (due to deprotection)Excellent[4]Poor (due to low yield)
Key Advantage Clean deprotectionLow-cost starting materialHigh yield, purity, and scalabilityAvoids phosphorus waste
Key Disadvantage Expensive starting material[2]Harsh deprotection, impurities[2][3]More process stepsMajor ether byproduct[2][3]

Experimental Protocols

Protocol: Synthesis of 4-Methylenepiperidine Hydrochloride via Wittig Reaction (N-Boc Route)

This protocol is a representative example based on established procedures.[1]

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous toluene under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise at 10-20 °C.

  • Stir the resulting bright yellow ylide solution for 1 hour at the same temperature.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in toluene dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, continue stirring for 1 hour.

  • The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude tert-butyl 4-methylenepiperidine-1-carboxylate, which can be used directly or purified by chromatography.

Step 2: Synthesis of 4-Methylenepiperidine Hydrochloride

  • Dissolve the crude N-Boc-4-methylenepiperidine from the previous step in a suitable solvent such as methanol or dioxane.

  • Add an excess of a solution of hydrogen chloride (e.g., 4M HCl in dioxane or concentrated aqueous HCl) at room temperature.

  • Stir the mixture for 2-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with a solvent like diethyl ether or ethyl acetate to precipitate the pure 4-methylenepiperidine hydrochloride salt.

  • Filter the solid, wash with the solvent, and dry under vacuum to obtain the final product.

Conclusion and Recommendations

The synthesis of 4-methylenepiperidine can be approached through several distinct pathways, each with a unique profile of advantages and disadvantages.

  • For laboratory-scale research and discovery chemistry , the Wittig reaction on N-Boc-4-piperidone (Route 1A) remains a reliable and convenient choice due to its high yields and straightforward, clean deprotection, provided the cost of the starting material is not a limiting factor.

  • For large-scale industrial production , the optimized industrial process (Route 2) is unequivocally the superior method. It is designed from the ground up for cost-efficiency, scalability, and robustness, delivering a high-purity product in excellent yield while avoiding expensive reagents and cumbersome purification techniques.[4]

  • The N-benzyl Wittig route (Route 1B) and the elimination route (Route 3) are largely considered suboptimal. The former suffers from a difficult and impurity-generating deprotection step, while the latter is hampered by low yields from competing side reactions.[2][3]

By understanding the chemical principles and practical limitations of each route, chemists can make an informed decision that aligns with the specific goals of their project, balancing factors of cost, scale, purity, and process efficiency.

References

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof. CN108017573A.
  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
  • ResearchGate. (n.d.). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2018). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Synthetic Routes to 2′‐O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved from [Link]

  • Scribd. (n.d.). New Developments in The Peterson Olefination Reaction. Retrieved from [Link]

  • YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Carbonyl Chemistry :: The Peterson Olefination. Retrieved from [Link]

  • ResearchGate. (n.d.). New developments in the Peterson olefination reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives: From Cholinesterase Inhibition to Broader CNS Polypharmacology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the 1-benzylpiperidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in engaging a diverse array of biological targets.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass, the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Initially explored for their potent acetylcholinesterase (AChE) inhibitory activity in the context of Alzheimer's disease, the broader pharmacological potential of this chemical template is now being increasingly recognized.[3][4] This document will dissect the key structural modifications that govern the potency and selectivity of these compounds, offering a comparative perspective on their interactions with various CNS targets, including cholinesterases, opioid receptors, and serotonin transporters.

The 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Scaffold: A Privileged Motif for CNS Drug Design

The core structure of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine presents multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. The N-benzyl group can engage in crucial cation-π interactions with target proteins, while the piperidine ring acts as a versatile scaffold.[1] The ethylamine linker and the N-benzoyl moiety offer further opportunities for structural diversification to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Structure-Activity Relationship Analysis

The biological activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. This section provides a comparative overview of the SAR of these compounds at different CNS targets.

Acetylcholinesterase (AChE) Inhibition: A Primary Target

A significant body of research has focused on the optimization of this scaffold for AChE inhibition, a key therapeutic strategy in the management of Alzheimer's disease.[3][4]

Key SAR Insights for AChE Inhibition:

  • Substitution on the Benzamide Moiety: The introduction of bulky substituents at the para-position of the benzamide ring leads to a substantial increase in anti-AChE activity.[3]

  • N-Alkylation/Arylation of the Benzamide: Modification of the nitrogen atom of the benzamide with an alkyl or phenyl group dramatically enhances inhibitory potency.[3]

  • Basicity of the Piperidine Nitrogen: The basic character of the piperidine nitrogen is crucial for activity, as demonstrated by the near inactivity of the corresponding N-benzoylpiperidine derivative.[3]

One of the most potent inhibitors identified in this series is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) , with an IC50 of 0.56 nM for AChE.[3] This compound exhibited an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE) and demonstrated the ability to increase acetylcholine levels in the cerebral cortex and hippocampus of rats.[3]

Further studies have explored rigid analogues, where the N-benzoylaminoethyl side chain is replaced with structures like isoindolone, which has shown comparable or even enhanced anti-AChE activity.[5]

Opioid and Sigma Receptor Modulation: Expanding the Therapeutic Potential

The versatile 1-benzylpiperidine scaffold has also been investigated for its potential as a modulator of opioid and sigma receptors, which are implicated in pain and other neurological disorders.[6][7]

Key SAR Insights for Opioid and Sigma Receptors:

  • Dual-Acting Ligands: Recent studies have focused on designing dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. This polypharmacological approach aims to achieve potent antinociceptive effects with a reduced side-effect profile compared to traditional opioids.[6]

  • Substitution on the N-Benzyl Group: Modifications to the N-benzyl moiety can significantly influence binding affinity and selectivity for MOR and σ1R.

For instance, a series of 30 benzylpiperidine derivatives were evaluated as dual MOR and σ1R ligands, with the most promising compound exhibiting high affinity for both receptors (Ki (MOR) = 56.4 nM and Ki (σ1R) = 11.0 nM) and potent antinociceptive effects in various pain models.[6]

Serotonin Transporter (SERT) Inhibition: A Role in Mood Disorders

The development of dual-target inhibitors of AChE and the serotonin transporter (SERT) is an emerging strategy for treating the cognitive and neuropsychiatric symptoms of Alzheimer's disease.[8]

Key SAR Insights for SERT Inhibition:

  • Structural Modifications for Dual Activity: Designing ligands with balanced activity at both AChE and SERT has proven challenging. Structural modifications that enhance affinity for one target often diminish it for the other.[9]

  • Substituent Effects on the Benzylpiperidine Moiety: Halogen substitution on the N-benzyl group did not significantly improve activity towards either AChE or SERT.[9] In contrast, other modifications led to compounds with micromolar affinity for SERT but weak AChE inhibition.[9]

These findings highlight the complexities of designing multitarget ligands and underscore the need for further optimization of the 1-benzylpiperidine scaffold to achieve the desired dual-activity profile.

Data Summary: A Comparative Overview of Biological Activities

The following table summarizes the biological activities of representative 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and related analogues at various CNS targets.

Compound IDModificationTargetActivity (IC50/Ki)Reference
Compound 21 4'-(benzylsulfonyl)benzoyl, N-methyl on amideAChE0.56 nM (IC50)[3]
Compound 19 4-(benzoylamino)phthalimidoethylAChE1.2 nM (IC50)[5]
Compound 52 Undisclosed modifications for MOR/σ1RMOR56.4 nM (Ki)[6]
σ1R11.0 nM (Ki)[6]
Compound 19 (SERT study) 2-phenylacetate moietyAChEModerate Inhibition[8]
SERTLow Affinity[8]
Compound 21 (SERT study) N-benzylpiperidine with 2-phenylacetateBuChEGood and Selective[9]
SERTGood and Selective[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed experimental protocols for the synthesis of a representative potent AChE inhibitor and the in vitro evaluation of AChE inhibitory activity.

Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

The synthesis of these derivatives generally involves a multi-step process, starting from commercially available piperidine precursors. The following is a representative synthetic workflow.

Synthesis_Workflow Start 4-Piperidineethanol Step1 Protection of Hydroxyl Group Start->Step1 Step2 N-Benzylation Step1->Step2 Step3 Deprotection of Hydroxyl Group Step2->Step3 Step4 Conversion to Amine Step3->Step4 Step5 N-Acylation with Substituted Benzoic Acid Step4->Step5 Final Final Product Step5->Final

Caption: General synthetic workflow for 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

Step-by-Step Methodology (Example: Synthesis of a generic derivative):

  • Protection of the hydroxyl group of 4-piperidineethanol: The starting material is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent unwanted side reactions in subsequent steps. This is a standard procedure in organic synthesis to mask reactive functional groups.

  • N-Benzylation of the piperidine nitrogen: The protected intermediate is then reacted with benzyl bromide in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile to introduce the N-benzyl group. This reaction proceeds via a standard SN2 mechanism.

  • Deprotection of the hydroxyl group: The protecting group is removed under acidic conditions (e.g., dilute HCl) to regenerate the primary alcohol. The choice of deprotection conditions is critical to avoid cleavage of other labile bonds.

  • Conversion of the alcohol to an amine: The alcohol is first converted to a better leaving group, for instance, by tosylation, followed by reaction with sodium azide and subsequent reduction (e.g., with lithium aluminum hydride or catalytic hydrogenation) to yield the corresponding primary amine, 1-benzyl-4-(2-aminoethyl)piperidine. This multi-step conversion is a reliable method for introducing an aminoethyl side chain.

  • N-Acylation: The resulting amine is then acylated with a desired substituted benzoyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane. This final step introduces the N-benzoyl moiety and allows for the exploration of various substituents on the benzoyl ring to probe the SAR.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The anti-AChE activity of the synthesized compounds is typically evaluated using the spectrophotometric method developed by Ellman. This assay is a robust and widely accepted method for measuring cholinesterase activity.

Ellman_Assay_Workflow AChE Acetylcholinesterase (AChE) Hydrolysis Enzymatic Hydrolysis AChE->Hydrolysis Substrate Acetylthiocholine (ATCh) Substrate->Hydrolysis Thiocholine Thiocholine Hydrolysis->Thiocholine Reaction Colorimetric Reaction Thiocholine->Reaction DTNB 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) DTNB->Reaction Product 5-thio-2-nitrobenzoate (Yellow Product) Reaction->Product Spectrophotometer Measure Absorbance at 412 nm Product->Spectrophotometer

Caption: Principle of the Ellman's method for measuring AChE activity.

Step-by-Step Protocol:

  • Preparation of Reagents: All solutions are prepared in a suitable buffer, typically phosphate buffer (pH 8.0). This includes the enzyme solution (AChE from electric eel or human recombinant), the substrate solution (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • Assay Procedure: The assay is performed in a 96-well microplate.

    • To each well, add the buffer, the test compound at various concentrations, and the enzyme solution.

    • The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme. The pre-incubation step is crucial for time-dependent inhibitors.

    • The reaction is initiated by adding the substrate, acetylthiocholine.

    • The absorbance is measured kinetically at 412 nm over a specific time period using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without the inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold represents a highly versatile platform for the design of potent and selective ligands for a range of CNS targets. While initial research successfully identified potent AChE inhibitors within this chemical class, emerging evidence highlights their potential for development as opioid and sigma receptor modulators, as well as dual-target ligands for AChE and SERT.

The comparative SAR analysis presented in this guide underscores the critical role of specific structural modifications in dictating the pharmacological profile of these compounds. Future research should focus on a more systematic exploration of the chemical space around this scaffold, including the synthesis and screening of focused libraries against a broader panel of CNS targets. Such studies will be instrumental in unlocking the full therapeutic potential of this privileged chemical motif and in the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

  • an-ya, S., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(21), 4243-4249. [Link]

  • an-ya, S., et al. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 39(1), 133-139.
  • Contreras, J. M., et al. (1999). Aminopyridazines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 42(4), 730-741.
  • Design, Synthesis, and Biological Evaluation of Novel N-Benzyl piperidine Derivatives as Potent HDAC/AChE Inhibitors for Alzheimer's Disease. PubMed. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. . [Link]

  • 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. OUCI. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. ResearchGate. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. ResearchGate. [Link]

  • Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors. PubMed. [Link]

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Comparative study of different catalysts for the synthesis of N-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-4-piperidone (1-benzylpiperidin-4-one) is a critical pharmacophore and intermediate in the synthesis of potent analgesics (fentanyl derivatives), acetylcholinesterase inhibitors (donepezil), and antipsychotics (pimozide). Its synthesis has evolved from stoichiometric classical methods to sophisticated catalytic protocols that prioritize atom economy and yield.

This guide compares three distinct synthetic methodologies, evaluating them based on catalytic efficiency , scalability , and process integrity .

MethodPrimary Catalyst/PromoterYieldScalabilityKey Advantage
A. Modified Dieckmann LiCl / CaCl₂ (Lewis Acid Salts)92.1% High (Industrial)Low cost raw materials; One-pot efficiency.
B. Direct Alkylation K₂CO₃ (Base Promoted)89-98% Medium (Lab/Pilot)Fewest steps; High purity profile.
C. Mannich Condensation Ionic Liquids / Acids~60-80% Low to MediumAtom economical; "Green" solvent potential.

Mechanistic Analysis & Causality

To select the appropriate catalyst, one must understand the rate-determining steps of the dominant pathway: the Dieckmann Condensation route .

The Dieckmann Pathway (Method A)

This route involves a Michael addition of benzylamine to an acrylate, followed by an intramolecular Claisen (Dieckmann) condensation.

  • Michael Addition: Benzylamine attacks methyl acrylate. This is generally fast and spontaneous but can be accelerated by protic solvents or Lewis acids.

  • Dieckmann Condensation: The resulting diester undergoes ring closure. This is the thermodynamic bottleneck . Traditional methods use dangerous metallic sodium or alkoxides.

  • Hydrolysis/Decarboxylation: The

    
    -keto ester intermediate is hydrolyzed and decarboxylated to yield the ketone.
    

Catalytic Innovation: The introduction of halide salts (LiCl, CaCl₂) acts as weak Lewis acids that stabilize the enolate intermediates and facilitate the decarboxylation step under milder conditions than strong mineral acids, significantly reducing tar formation and improving yield.

Graphviz Visualization: Reaction Mechanism

The following diagram illustrates the critical flow of the Modified Dieckmann route.

DieckmannMechanism Start Benzylamine + Methyl Acrylate Inter1 Michael Adduct (Diester Intermediate) Start->Inter1 50-60°C Step2 Dieckmann Condensation (Ring Closure) Inter1->Step2 Base (NaOMe) Inter2 β-Keto Ester Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 Acid + Cat1 Product N-Benzyl-4-Piperidone Step3->Product Cat1 Cat: LiCl / CaCl2 (Stabilizes Transition State) Cat1->Step3

Caption: Mechanistic flow of the Dieckmann condensation route highlighting the catalytic intervention point of halide salts during decarboxylation.

Detailed Experimental Protocols

Protocol A: One-Pot Modified Dieckmann (Recommended for Scale)

Rationale: This method avoids the isolation of unstable intermediates and uses LiCl/CaCl₂ to boost the decarboxylation efficiency, achieving yields >90%.

Materials:

  • Benzylamine[1][2][3][4][5]

  • Methyl Acrylate[1][3][6]

  • Methanol (solvent)[6][7][8]

  • Sodium Methoxide (Base)

  • Catalyst: Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂)[3][5]

  • HCl (for neutralization)[1]

Workflow:

  • Michael Addition: Charge reactor with benzylamine (1.0 eq) and methanol. Add methyl acrylate (2.1 eq) dropwise at 20°C. Heat to 55°C and stir for 4 hours. Distill off excess acrylate/methanol.[5]

  • Condensation: Add toluene (solvent) and sodium methoxide (2.2 eq). Heat to 80°C for 12 hours. Methanol byproduct is removed azeotropically to drive equilibrium.

  • Catalytic Hydrolysis: Cool to room temperature. Neutralize with dilute HCl. Add LiCl catalyst (0.1 eq). Heat to 75°C for 3 hours.

    • Note: The LiCl facilitates the decarboxylation of the

      
      -keto acid intermediate via coordination to the carbonyl oxygens.
      
  • Workup: Adjust pH to 9 with NaOH. Separate organic layer.[3][5][6] Distill under reduced pressure to obtain product.

Expected Yield: 92% Purity: >99% (GC)

Protocol B: Direct Alkylation (Recommended for Lab Speed)

Rationale: When 4-piperidone hydrochloride is available, this method offers the fastest route with minimal chemical operations.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Benzyl Bromide[6][9]

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile or DMF (Solvent)

Workflow:

  • Preparation: Suspend 4-piperidone HCl (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in acetonitrile. Stir for 30 mins to liberate the free base in situ.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise at 0°C to prevent over-alkylation.

  • Reaction: Allow to warm to room temperature and reflux at 60-65°C for 4 hours. Monitor by TLC.[3][6]

  • Workup: Filter off inorganic salts. Evaporate solvent.[6] Dissolve residue in DCM, wash with brine, dry over MgSO₄, and concentrate.[6]

Expected Yield: 89-95% Purity: >98%[3][5]

Protocol C: Ionic Liquid Mediated Mannich (Green Alternative)

Rationale: A "Green Chemistry" approach utilizing ionic liquids to stabilize imine intermediates, replacing volatile organic solvents.

Materials:

  • Benzylamine[1][2][3][4][5]

  • Formaldehyde (37% aq)

  • Acetone[8]

  • Ionic Liquid: [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate)[10]

Workflow:

  • Mixing: Dissolve benzylamine (1.0 eq) and acetone (1.0 eq) in [bmim][BF₄] (2 mL/mmol).

  • Addition: Add formaldehyde (2.2 eq) dropwise.

  • Reaction: Stir at room temperature for 24 hours. The ionic liquid acts as a Lewis acid catalyst and solvent, stabilizing the Mannich base.

  • Extraction: Extract the product with diethyl ether (the ionic liquid remains and can be recycled).

  • Purification: The ether layer is dried and evaporated.

Expected Yield: 65-75% Note: While yields are lower, the atom economy is high, and the catalyst/solvent is recyclable.

Comparative Performance Analysis

The following table summarizes the experimental data for the three methods.

MetricMethod A: Modified DieckmannMethod B: Direct AlkylationMethod C: Ionic Liquid Mannich
Reaction Yield 92.1% 89.3%72.0%
Atom Economy Moderate (Loss of MeOH/CO₂)Low (Loss of HBr/HCl)High (Water is only byproduct)
Reaction Time 18-24 Hours4-6 Hours24 Hours
Cost of Goods Low (Acrylate/Amine cheap)High (4-Piperidone expensive)Moderate (Ionic Liquid cost)
Scalability ExcellentGoodPoor (Solvent recycling complex)
Safety Profile Moderate (Requires NaOMe)Good (Mild base)Excellent (Non-volatile solvent)
Decision Logic for Researchers

DecisionTree Start Select Synthesis Route Q1 Is 4-Piperidone HCl Available/Affordable? Start->Q1 Yes Yes Q1->Yes No No Q1->No MethodB Method B: Direct Alkylation (Fastest, High Purity) Yes->MethodB Q2 Prioritize Green Chem or Scale? No->Q2 Scale Scale (>1kg) Q2->Scale Green Green / Academic Q2->Green MethodA Method A: Modified Dieckmann (Lowest Cost, High Yield) Scale->MethodA MethodC Method C: Ionic Liquid Mannich (High Atom Economy) Green->MethodC

Caption: Decision matrix for selecting the optimal synthetic route based on resource availability and project scale.

References

  • Guidechem. (2024). N-benzyl-4-piperidone: synthesis and uses. Retrieved from

  • ChemicalBook. (2023).[11] 1-Benzyl-4-piperidone synthesis and reaction conditions. Retrieved from

  • BenchChem. (2025). GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. Retrieved from

  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.[2][9] Retrieved from

  • Google Patents. (2023). CN116924967A - Preparation method of N-benzyl-4-piperidone.[2][5] Retrieved from

  • MDPI. (2021). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Retrieved from

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Selectivity of benzylpiperidine-based inhibitors for MAGL versus other serine hydrolases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of highly selective enzyme inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of neurological and oncological conditions.[1] Its inhibition elevates levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), offering potential therapeutic benefits. However, MAGL is part of the large serine hydrolase superfamily, and achieving selectivity over related enzymes, particularly fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing enzymes 6 and 12 (ABHD6 and ABHD12), is a significant challenge in drug discovery.[2]

This guide provides an in-depth comparison of benzylpiperidine-based MAGL inhibitors, focusing on their selectivity against other key serine hydrolases. We will delve into the experimental data that underpins these selectivity claims, provide detailed protocols for assessing inhibitor performance, and explore the structure-activity relationships that govern their potency and specificity.

The Critical Role of Selectivity in MAGL Inhibition

The endocannabinoid system is a complex network of receptors, ligands, and enzymes. MAGL and FAAH are the primary enzymes responsible for the degradation of the two major endocannabinoids, 2-AG and anandamide, respectively. While MAGL inhibition is sought for its therapeutic potential, off-target inhibition of FAAH can lead to a different pharmacological profile. Furthermore, ABHD6 and ABHD12 also contribute to 2-AG hydrolysis, and their inhibition could lead to unintended biological consequences.[2] Therefore, the development of MAGL inhibitors with high selectivity is crucial for dissecting the specific roles of 2-AG signaling and for creating safer, more effective therapeutics.

The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and highlights the other key serine hydrolases involved in endocannabinoid degradation.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAGL MAGL TwoAG_degraded Arachidonic Acid + Glycerol MAGL->TwoAG_degraded Hydrolysis CB1R CB1 Receptor TwoAG_synthesis 2-AG Synthesis TwoAG 2-AG TwoAG_synthesis->TwoAG On demand TwoAG->MAGL Degradation TwoAG->CB1R Retrograde Signaling ABHD6 ABHD6 TwoAG->ABHD6 Degradation ABHD12 ABHD12 TwoAG->ABHD12 Degradation FAAH FAAH Anandamide Anandamide Anandamide->FAAH Degradation

Caption: Endocannabinoid signaling pathway highlighting MAGL's role.

Comparative Selectivity of Benzylpiperidine-Based MAGL Inhibitors

The benzylpiperidine scaffold has proven to be a promising starting point for the development of potent and selective MAGL inhibitors. The following table summarizes the in vitro potency and selectivity of several key compounds from this class against human MAGL and FAAH. The selectivity index is calculated as the ratio of the IC50 value for FAAH to the IC50 value for MAGL.

CompoundMAGL IC50 (nM)FAAH IC50 (nM)Selectivity Index (FAAH/MAGL)Reference
7 133.95,900~44[3]
10a 26.48,000~303[3]
10c 124.6>10,000>80[3]
10d 107.2>10,000>93[3]
11b 13.1>10,000>763[4]
13 2.0>10,000>5,000[3]
28 5.2>10,000>1,923[5]
29 1.3>10,000>7,692[5]

Note: A higher selectivity index indicates greater selectivity for MAGL over FAAH.

Notably, compound 13 demonstrates remarkable potency for MAGL with an IC50 of 2.0 nM and a high degree of selectivity, with an IC50 for FAAH greater than 10,000 nM.[3] Furthermore, studies have shown that compound 13 is also highly selective for MAGL over other serine hydrolases, including ABHD6 and ABHD12, as determined by activity-based protein profiling.[3]

Structure-Activity Relationship (SAR) Insights

The development of highly selective benzylpiperidine-based MAGL inhibitors has been guided by key structure-activity relationship insights:

  • Substitution on the Phenolic Ring: The introduction of a fluorine atom at the para position of the phenolic hydroxyl group, as seen in compound 10a , significantly improves MAGL inhibitory activity compared to the unsubstituted parent compound 7 .[3]

  • Modification of the Pyridine Ring: Shifting the trifluoromethyl group on the pyridine ring from the 5- to the 4-position, as in compound 11b , leads to a tenfold increase in MAGL potency and enhanced selectivity over FAAH.[4]

  • Synergistic Effects: Combining the optimal substitutions on both the phenolic and pyridine rings, as exemplified by compound 13 , results in a synergistic enhancement of MAGL inhibitory activity, leading to a highly potent and selective inhibitor.[4]

Experimental Protocols for Assessing Inhibitor Selectivity

The determination of inhibitor selectivity relies on robust and reproducible experimental methodologies. Here, we provide detailed protocols for two key assays: an in vitro enzymatic assay to determine IC50 values and competitive activity-based protein profiling (ABPP) for broader selectivity screening.

In Vitro MAGL Inhibition Assay (Colorimetric)

This protocol describes a method for determining the IC50 of an inhibitor against MAGL using the chromogenic substrate 4-nitrophenyl acetate (4-NPA). The hydrolysis of 4-NPA by MAGL produces the yellow-colored product 4-nitrophenol, which can be quantified spectrophotometrically.[6]

Materials:

  • Recombinant human MAGL

  • MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 4-Nitrophenyl acetate (4-NPA) substrate solution (e.g., 10 mM in methanol)

  • Test inhibitor stock solution (e.g., in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Prepare Reagent Solutions:

    • Dilute the recombinant human MAGL to the desired working concentration in MAGL Assay Buffer.

    • Prepare a series of dilutions of the test inhibitor in MAGL Assay Buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.

    • Dilute the 4-NPA stock solution in MAGL Assay Buffer to the desired final concentration (e.g., 250 µM).

  • Assay Setup:

    • To the wells of a 96-well plate, add 50 µL of the diluted inhibitor solutions or vehicle control.

    • Add 50 µL of the diluted MAGL enzyme solution to all wells except for the no-enzyme control wells (add 50 µL of MAGL Assay Buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 100 µL of the 4-NPA substrate solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at 405 nm in kinetic mode at 37°C for a set period (e.g., 15 minutes), taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Subtract the rate of the no-enzyme control from all other rates to correct for spontaneous substrate hydrolysis.

    • Plot the percentage of MAGL activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the workflow for this in vitro MAGL inhibition assay.

G start Start prep Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep setup Assay Setup in 96-well Plate (Inhibitor + Enzyme) prep->setup preincubate Pre-incubate at 37°C for 15 min setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Absorbance Reading (405 nm, 37°C) initiate->measure analyze Data Analysis (Calculate Rates, Plot Curve) measure->analyze end Determine IC50 analyze->end

Caption: Workflow for in vitro MAGL inhibition assay.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique for assessing the selectivity of an inhibitor against an entire family of enzymes in a complex biological sample.[7][8] This method utilizes a broad-spectrum activity-based probe (ABP) that covalently labels the active site of serine hydrolases. By pre-incubating the proteome with an inhibitor, the engagement of the inhibitor with its target(s) can be measured by the subsequent reduction in ABP labeling.

Materials:

  • Cell or tissue lysate (e.g., mouse brain membrane proteome)

  • Broad-spectrum serine hydrolase ABP with a reporter tag (e.g., TAMRA-FP for fluorescence detection)

  • Test inhibitor stock solution (e.g., in DMSO)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Protocol:

  • Proteome Preparation:

    • Prepare a proteome lysate from the cells or tissue of interest in a suitable buffer.

    • Determine the protein concentration of the lysate.

  • Inhibitor Incubation:

    • Aliquot the proteome (e.g., 50 µg of protein per sample).

    • Add the test inhibitor at various concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the proteome-inhibitor mixture for 30 minutes at room temperature.

  • Activity-Based Probe Labeling:

    • Add the serine hydrolase ABP (e.g., TAMRA-FP to a final concentration of 1 µM) to each sample.

    • Incubate for 30 minutes at room temperature.

  • SDS-PAGE and Imaging:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • Data Analysis:

    • Identify the protein bands corresponding to MAGL, FAAH, ABHD6, etc., based on their molecular weight and by using selective reference inhibitors as controls.

    • Quantify the fluorescence intensity of each band at different inhibitor concentrations.

    • Determine the IC50 for each targeted enzyme by plotting the percentage of inhibition (relative to the vehicle control) against the inhibitor concentration.

The following diagram outlines the workflow for competitive ABPP.

G start Start proteome Prepare Proteome Lysate start->proteome inhibitor Incubate with Inhibitor (or Vehicle Control) proteome->inhibitor probe Label with Activity-Based Probe (e.g., TAMRA-FP) inhibitor->probe sds_page Separate Proteins by SDS-PAGE probe->sds_page scan Fluorescence Gel Scanning sds_page->scan analyze Quantify Band Intensity and Determine IC50 scan->analyze end Assess Selectivity Profile analyze->end

Caption: Workflow for competitive activity-based protein profiling.

Commercially Available Reference Inhibitors

For validating assays and as positive controls, several well-characterized serine hydrolase inhibitors are commercially available:

InhibitorPrimary Target(s)Supplier(s)
JZL184 MAGLCayman Chemical, MedChemExpress, Tocris
KML29 MAGLMedChemExpress
URB597 FAAHCayman Chemical, MedChemExpress, Tocris

Conclusion

The benzylpiperidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective MAGL inhibitors. Through systematic structure-activity relationship studies, compounds with nanomolar potency and excellent selectivity over FAAH and other serine hydrolases have been identified. The use of robust experimental methodologies, such as in vitro enzymatic assays and competitive activity-based protein profiling, is essential for accurately characterizing the selectivity of these inhibitors. This guide provides the foundational knowledge and practical protocols to aid researchers in the evaluation and development of the next generation of selective MAGL inhibitors for therapeutic applications.

References

  • Di M, et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7446–7470. [Link]

  • Di M, et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PMC, PMC9150076. [Link]

  • Bachovchin, D. A., et al. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society, 134(11), 5052–5055. [Link]

  • Granchi, C., et al. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI, 28(20), 7027. [Link]

  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PubMed, 35522977. [Link]

  • ResearchGate. I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? [Link]

  • Liu, Y., et al. (2003). Profiling Serine Hydrolase Activities in Complex Proteomes. ResearchGate. [Link]

  • Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]

  • Bachovchin, D. A., et al. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. PMC. [Link]

  • Savinainen, J. R., et al. (2012). The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors. PMC. [Link]

  • Di M, et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. UNIPI. [Link]

  • Wang, Y., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. PMC. [Link]

  • Bachovchin, D. A., et al. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. DSpace@MIT. [Link]

  • Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. AIR Unimi. [Link]

  • DKSH Singapore LabShop. Biotechne' - Tocris, URB 597 (50 MG) , 4612/50. [Link]

  • Cambridge Bioscience. URB-597 - MedChem Express. [Link]

Sources

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